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Methyl 2-(4-bromo-2,5-difluorophenyl)acetate Documentation Hub

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  • Product: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

Core Science & Biosynthesis

Foundational

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate CAS 1805105-03-6 properties

Technical Monograph: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate CAS: 1805105-03-6 Formula: C H BrF O Molecular Weight: 265.05 g/mol Executive Summary & Structural Analysis Methyl 2-(4-bromo-2,5-difluorophenyl)acetate i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

CAS: 1805105-03-6 Formula: C


H

BrF

O

Molecular Weight: 265.05 g/mol

Executive Summary & Structural Analysis

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate is a highly specialized fluorinated phenylacetic acid derivative used primarily as a building block in the synthesis of next-generation kinase inhibitors, specifically targeting CSNK1A1 (Casein Kinase 1 Alpha 1) for the treatment of hematological malignancies like Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).

Structural Utility in Drug Design:

  • The 4-Bromo Handle: Provides a site for orthogonal functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heteroaromatic scaffolds.

  • The 2,5-Difluoro Substitution: This specific fluorination pattern exerts a profound "Ortho-Effect," metabolically blocking the ring against oxidative degradation (P450 metabolism) while modulating the pKa of the benzylic position. It also influences the torsion angle of the phenyl ring relative to the attached pharmacophore, often locking the molecule into a bioactive conformation.

  • The Methyl Ester: Serves as a versatile "masked" carboxylate. It can function as a prodrug moiety to improve cellular permeability or be hydrolyzed/amidated to form the final active warhead.

Physicochemical Profile

The following data aggregates experimental and predicted properties critical for handling and formulation.

PropertyValueNotes
Appearance Low-melting solid or viscous oilOften solidifies upon high-vacuum drying.
Boiling Point ~285°C (Predicted)Decomposes before boiling at atm pressure.
Density 1.62 ± 0.1 g/cm³High density due to halogenation.
LogP 2.81 (Predicted)Moderate lipophilicity; good membrane permeability.
Solubility DMSO, DMF, DCM, EtOAcInsoluble in water; hydrolyzes slowly in aqueous base.
Flash Point >110°CNon-flammable under standard lab conditions.
pKa (Acid) ~3.5 (Hydrolyzed form)The difluoro substitution significantly increases acidity compared to phenylacetic acid (pKa 4.3).

Synthetic Utility & Retrosynthesis

The synthesis and utilization of CAS 1805105-03-6 follow a logic of divergent modification . The compound is typically synthesized from 1,4-dibromo-2,5-difluorobenzene via lithiation strategies, ensuring regioselectivity.

Diagram 1: Synthesis & Application Workflow

SynthesisWorkflow Start 1,4-Dibromo-2,5- difluorobenzene Step1 Lithiation (n-BuLi) + DMF/CO2 Start->Step1 -78°C, THF Intermediate 4-Bromo-2,5-difluoro- benzaldehyde/acid Step1->Intermediate Step2 Homologation (Arndt-Eistert or VNS) Intermediate->Step2 Target Methyl 2-(4-bromo-2,5- difluorophenyl)acetate (CAS 1805105-03-6) Step2->Target App1 Suzuki Coupling (Biaryl formation) Target->App1 Pd(dppf)Cl2, Ar-B(OH)2 App2 Ester Hydrolysis (Amide coupling) Target->App2 LiOH, THF/H2O Drug CSNK1A1 Inhibitor (e.g., MDS therapeutics) App1->Drug App2->Drug

Caption: Synthetic pathway from commodity precursors to CAS 1805105-03-6 and its downstream divergence into drug scaffolds.

Experimental Protocols

Protocol A: Utilization in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: This protocol describes attaching the "tail" (CAS 1805105-03-6) to a heteroaromatic "head" group, a standard step in medicinal chemistry.

Reagents:

  • Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (1.0 eq)

  • Aryl Boronic Acid / Pinacol Ester (1.1 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Degassing: In a microwave vial or round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Assembly: Add the methyl ester (1.0 eq), the boronic acid partner (1.1 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) last. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic phase over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

    • Note: The difluoro-ester moiety is stable under these basic conditions for short durations, but prolonged heating may cause partial hydrolysis to the acid. If hydrolysis occurs, re-esterify using TMS-diazomethane or proceed with the acid if the next step requires it.

Protocol B: Hydrolysis to the Free Acid

Context: Converting the ester to the active carboxylic acid for amide coupling.

  • Dissolve CAS 1805105-03-6 in THF:MeOH:Water (3:1:1).

  • Add LiOH·H₂O (2.0 eq) at 0°C.

  • Stir at Room Temperature (RT) for 2 hours. Monitor by LCMS (Acid mass: 250.02 Da).

  • Acidification: Carefully acidify to pH 3 with 1N HCl.

  • Extraction: Extract with EtOAc (x3). The product will be in the organic layer.[1]

Handling & Safety (MSDS Summary)

  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic ester is susceptible to slow hydrolysis if exposed to ambient moisture.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers or strong bases (unless controlled reaction).

References

  • Broad Institute, Dana-Farber Cancer Institute. (2018). Compounds and Methods Useful for Treating or Preventing Cancers.[2] WO 2018/183936. (Describes CSNK1A1 inhibitors utilizing fluorinated phenylacetic acid scaffolds).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1805105-03-6. PubChem.[3][4]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Grounding for the "Ortho-Effect" and metabolic stability of difluorophenyl rings).

Sources

Exploratory

Comprehensive Structural Analysis and Synthetic Utility of C9H7BrF2O2 Isomers

A Guide for Medicinal Chemistry and Process Development Part 1: Molecular Identity & Physicochemical Profile The molecular formula C9H7BrF2O2 represents a specific chemical space occupied by fluorinated esters and aromat...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Medicinal Chemistry and Process Development

Part 1: Molecular Identity & Physicochemical Profile

The molecular formula C9H7BrF2O2 represents a specific chemical space occupied by fluorinated esters and aromatic scaffolds. In drug discovery, this formula is not a single entity but a "degenerate" identifier for two distinct classes of high-value intermediates: gem-difluoroalkylating reagents and polyfunctionalized aromatic building blocks .

Understanding the precise physicochemical properties is the first step in reaction planning and analytical validation.

Cheminformatics & Mass Spectrometry Data

For researchers utilizing Mass Spectrometry (LC-MS/GC-MS), the presence of Bromine creates a distinct isotopic signature that serves as a diagnostic tool.

PropertyValueTechnical Note
Molecular Formula C₉H₇BrF₂O₂
Average Molecular Weight 265.05 g/mol Used for stoichiometric calculations (weighing).
Monoisotopic Mass 263.9597 Da Based on ⁷⁹Br. Target for High-Res MS (HRMS).
Isotopic Pattern (M:M+2) 1 : 1 The ~50/50 abundance of ⁷⁹Br and ⁸¹Br results in two peaks of nearly equal height at m/z 264 and 266.
Elemental Composition C (40.78%), H (2.66%), Br (30.15%), F (14.33%), O (12.07%)High halogen content significantly increases lipophilicity (LogP).

Part 2: Structural Isomerism & Case Studies

To provide actionable insights, this guide segments C9H7BrF2O2 into its two most chemically relevant isomers used in pharmaceutical synthesis.

Case Study A: The Reagent

Compound: Benzyl 2-bromo-2,2-difluoroacetate CAS: 155820-63-6 Role: A specialized reagent for introducing the gem-difluoro motif (CF₂) into organic molecules.[1]

This isomer is characterized by a reactive aliphatic tail containing the Br-CF2-CO- moiety. It is a lipophilic analog of Ethyl bromodifluoroacetate (the "Reformatsky" reagent) but carries a benzyl ester, which can be cleaved via hydrogenolysis (H₂/Pd-C) under neutral conditions—a critical feature when working with acid-sensitive substrates.

Case Study B: The Scaffold

Compound: Ethyl 2-bromo-4,5-difluorobenzoate (and related isomers) CAS: 144267-97-0 Role: A core scaffold for constructing fluorinated biaryls via cross-coupling.

In this isomer, the halogens are attached directly to the aromatic ring. The structure allows for orthogonal functionalization: the ester directs nucleophilic attack, while the bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Part 3: Synthetic Utility & Reaction Mechanisms

Difluorocarbene Generation (Benzyl 2-bromo-2,2-difluoroacetate)

The primary utility of the "Reagent" isomer is the generation of difluorocarbene (:CF₂) or Reformatsky-type nucleophiles. This is essential for synthesizing gem-difluorocyclopropanes, which are bioisosteres for ketones and ethers in drug design.

Experimental Workflow: Gem-Difluorocyclopropanation

Protocol Summary:

  • Activation: The reagent acts as a difluorocarbene source when treated with a reducing agent (active Zn) or under specific thermal conditions.

  • Cycloaddition: The generated :CF₂ species undergoes [2+1] cycloaddition with alkenes.[2]

Mechanism Visualization:

Reformatsky_Pathway Reagent Benzyl 2-bromo-2,2-difluoroacetate (Precursor) Zn_Insert Zn Insertion (Active Zn) Reagent->Zn_Insert THF, Reflux Intermediate Bromozinc-difluoroenol Ether (Nucleophile) Zn_Insert->Intermediate Reformatsky Type Carbene :CF2 (Difluorocarbene) Intermediate->Carbene Elimination (Optional Path) Product gem-Difluorocyclopropane OR Beta-hydroxy-alpha,alpha-difluoroester Intermediate->Product + Carbonyl (Aldol Addition) Carbene->Product + Alkene ([2+1] Cycloaddition) Substrate Alkene / Carbonyl Substrate->Product Reactant

Caption: Divergent reaction pathways for Benzyl bromodifluoroacetate: Reformatsky addition to carbonyls vs. Difluorocarbene generation for cyclopropanation.

Orthogonal Coupling (Ethyl 2-bromo-4,5-difluorobenzoate)

For the "Scaffold" isomer, the synthetic strategy relies on the reactivity difference between the C-Br bond and the C-F bonds.

  • Step 1 (C-Br Activation): Palladium-catalyzed cross-coupling (e.g., Suzuki) occurs exclusively at the Br position due to the weaker bond dissociation energy compared to C-F.

  • Step 2 (SNAr): The fluorine atoms, activated by the electron-withdrawing ester group, can subsequently be displaced by amines or alkoxides via Nucleophilic Aromatic Substitution (SNAr).

Part 4: Analytical Characterization (Elucidation)

Distinguishing between Isomer A (Reagent) and Isomer B (Scaffold) is straightforward using Nuclear Magnetic Resonance (NMR).

TechniqueIsomer A: Benzyl 2-bromo-2,2-difluoroacetateIsomer B: Ethyl 2-bromo-4,5-difluorobenzoate
¹⁹F NMR Single Singlet: ~ -60 ppm (typical for -CF₂Br). No H-F coupling unless high res.Two Multiplets: ~ -100 to -140 ppm (aromatic F). Complex coupling patterns due to H-F and F-F interactions.
¹H NMR Benzyl Region: Multiplet at 7.3 ppm (5H). Methylene: Singlet at 5.3 ppm (2H).Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm). Aromatic: Two distinct doublets/multiplets in the aromatic region.
IR Spectroscopy C=O Stretch: ~1760 cm⁻¹ (alpha-halo ester, shifted higher).C=O Stretch: ~1720 cm⁻¹ (conjugated aromatic ester).

Self-Validating Protocol (QC Check): Before using C9H7BrF2O2 in a critical step, run a quick ¹⁹F NMR.

  • If you see a signal near -60 ppm: You have the Reagent .

  • If you see signals > -100 ppm: You have the Aromatic Scaffold .

Part 5: Safety & Handling (HSE)

Both classes of isomers are potent alkylating agents or irritants.

  • Hazards: Causes severe skin burns and eye damage (H314). Harmful if swallowed (H302).

  • Lachrymator: Benzyl 2-bromo-2,2-difluoroacetate is a potential lachrymator (tear gas effect) due to the alpha-halo ester functionality.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of the ester releases HF and Bromodifluoroacetic acid, which are highly corrosive).

References

  • Amii, H., et al. (2010).[3][4] "Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes."[4] Synthesis.

  • Sigma-Aldrich. "Benzyl 2-bromo-2,2-difluoroacetate Product Sheet." Merck KGaA.

  • ChemScene. "Ethyl 2-bromo-4,5-difluorobenzoate (CAS 144267-97-0) Technical Data."[5]

  • WebQC. "Molar Mass Calculator: C9H7BrF2O2."

Sources

Foundational

Technical Safety & Handling Guide: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

The following technical guide provides an in-depth analysis of the safety, handling, and application profile for Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6). Executive Summary & Compound Identity Met...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the safety, handling, and application profile for Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6).

Executive Summary & Compound Identity

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical candidates. Its structural core—a 2,5-difluorophenyl ring substituted with a bromine atom and an acetate side chain—makes it a high-value scaffold for medicinal chemistry. The fluorine atoms modulate metabolic stability and lipophilicity (LogP), while the bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide synthesizes critical safety data, physicochemical properties, and risk management protocols to ensure scientific integrity and personnel safety during drug development workflows.

Physicochemical Profile

The following data establishes the baseline for handling and engineering controls.

PropertySpecificationTechnical Note
CAS Number 1805105-03-6 Unique identifier; distinct from alpha-bromo esters.
Formula

Halogenated aromatic ester.
Molecular Weight 265.05 g/mol Moderate molecular weight building block.
Physical State Liquid / Low-melting solidTypically a viscous oil or solid depending on purity/temp.
Solubility Organic Solvents (DCM, EtOAc)Lipophilic; sparingly soluble in water.
Boiling Point ~265°C (Predicted)High boiler; low volatility at RT, but aerosols are hazardous.

Hazard Identification & Risk Assessment (GHS)

Unlike alpha-bromo esters (which are potent lachrymators), the bromine in this compound is aryl-bound. However, the compound remains a significant irritant. The following classification is derived from standard GHS assessments for this structural class.

GHS Classification[1]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedBioavailability of fluorinated aromatics can lead to systemic toxicity.
H315 Causes skin irritationLipophilic nature allows dermal penetration; ester hydrolysis may locally lower pH.
H319 Causes serious eye irritationDirect contact damages mucosal membranes.
H335 May cause respiratory irritationInhalation of mists/vapors triggers upper respiratory tract inflammation.
Precautionary Strategy (P-Codes)
  • P261: Avoid breathing mist/vapors.[1][2][3][4] Rationale: Use strictly in a fume hood.[5]

  • P280: Wear protective gloves/eye protection.[5][1][2][4] Rationale: Nitrile gloves (minimum 0.11mm) provide adequate splash protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][4] Remove contact lenses.[5][1][4]

Strategic Handling & Storage Protocols

Proper storage is not merely a safety requirement but a quality assurance measure. Esters are prone to hydrolysis, and aryl halides can be light-sensitive.

Storage Architecture
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen). Reasoning: Prevents moisture-induced hydrolysis of the methyl ester to the corresponding acid.

  • Container: Amber glass. Reasoning: Protects the C-Br bond from potential photolytic degradation.

Engineering Controls

All operations involving open containers must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

Emergency Response Architecture

In the event of a spill or exposure, a pre-validated decision logic minimizes injury and contamination.[1]

Spill Response Workflow

The following diagram illustrates the critical decision nodes for managing a spill of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate.

SpillResponse Start SPILL DETECTED Assess Assess Volume & Hazard (Is it > 50 mL? Is fume hood compromised?) Start->Assess Evacuate EVACUATE LAB Call EHS / Emergency Services Assess->Evacuate High Risk / Large Volume PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Low Risk / Contained Contain Containment: Surround with absorbent pillows/vermiculite PPE->Contain Clean Cleanup: Absorb liquid, place in sealed hazardous waste bag Contain->Clean Decon Decontamination: Wipe surface with soap/water Ventilate area Clean->Decon End Report Incident & Restock Kit Decon->End

Figure 1: Decision logic for chemical spill response, prioritizing personnel safety and containment.

Application Context: Synthetic Workflow & Safety

This compound is frequently employed in Suzuki-Miyaura Cross-Coupling reactions to generate biaryl scaffolds. The following protocol integrates safety checks directly into the experimental workflow.

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Coupling of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate with an aryl boronic acid.

  • Preparation (Inert Atmosphere Box/Glove Bag):

    • Weigh the bromide (CAS 1805105-03-6) and boronic acid.

    • Safety Check: Ensure all solids are handled to minimize dust; use anti-static gun if necessary.

  • Solvent Degassing:

    • Solvents (e.g., 1,4-Dioxane/Water) must be degassed to prevent Pd catalyst deactivation.

    • Safety Check: When using freeze-pump-thaw, ensure glassware is rated for high vacuum to prevent implosion.

  • Reaction Setup:

    • Add Base (

      
       or 
      
      
      
      ) and Catalyst (
      
      
      ).
    • Heat to 80–100°C.

    • Safety Check: Use a blast shield if heating in a sealed pressure vial.

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Safety Check: The organic layer contains the fluorinated product; treat all raffinates (aqueous waste) as halogenated organic waste due to trace solubility.

Synthesis Safety Workflow

The diagram below visualizes the safety checkpoints during the synthetic process.

SynthesisWorkflow Prep Reagent Prep (Weighing) Setup Reaction Setup (Inert Gas + Catalyst) Prep->Setup Heat Reaction Heating (80-100°C) Setup->Heat Workup Quench & Extraction (Phase Separation) Heat->Workup Waste Waste Disposal (Halogenated) Workup->Waste Check1 Check: Fume Hood On? PPE: Nitrile Gloves Check1->Prep Check2 Check: Pressure Relief Blast Shield Check2->Heat Check3 Check: Aqueous Layer pH Neutralization Check3->Workup

Figure 2: Operational workflow for synthesis, highlighting critical safety intervention points.

References

  • National Institutes of Health (NIH). (2024). Methyl-Containing Pharmaceuticals and the Magic Methyl Effect. Retrieved from [Link]

Sources

Exploratory

The Convergence of Fluorination and Tissue Engineering: A Technical Guide to Difluorophenyl Acetate Derivatives in Bioactive Scaffolds

Abstract The confluence of materials science and regenerative medicine has ushered in an era of sophisticated bioactive scaffolds designed to orchestrate complex cellular processes.[1][2] This technical guide delves into...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of materials science and regenerative medicine has ushered in an era of sophisticated bioactive scaffolds designed to orchestrate complex cellular processes.[1][2] This technical guide delves into a niche yet promising area: the application of difluorophenyl acetate derivatives as bioactive components within these scaffolds. The strategic incorporation of fluorine atoms into phenylacetic acid structures can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, fabrication, and application of these functionalized biomaterials. We will explore their potential in tissue engineering, particularly for bone regeneration, and as controlled drug delivery systems.[4][5] Foundational principles are coupled with actionable, field-proven protocols to provide a self-validating framework for innovation in this exciting domain.

Introduction: The Rationale for Fluorination in Bioactive Scaffolds

The primary objective of tissue engineering is to develop functional substitutes for damaged tissues and organs.[2] Central to this endeavor are bioactive scaffolds, which provide a temporary three-dimensional microenvironment to support cell growth and guide tissue regeneration.[1][5] The ideal scaffold should be biocompatible, possess appropriate mechanical properties, and exhibit bioactivity to promote desired cellular responses.[6]

The incorporation of bioactive molecules, such as growth factors and drugs, into scaffolds can significantly enhance their therapeutic efficacy.[4][7] Difluorophenyl acetate derivatives have emerged as a compelling class of molecules for this purpose. The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly influence its properties.[8] In the context of phenylacetic acid, fluorination can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can resist enzymatic degradation, prolonging the bioactive effect of the molecule.[3]

  • Increased Lipophilicity: This can improve the molecule's ability to cross cell membranes and interact with intracellular targets.[3]

  • Altered Binding Affinity: Fluorine atoms can participate in unique non-covalent interactions, potentially enhancing the binding affinity of the molecule to its biological target.[3]

These properties make difluorophenyl acetate derivatives attractive candidates for applications ranging from anti-inflammatory agents to anticancer drugs.[3] When integrated into a scaffold, they can be released in a controlled manner to modulate the local cellular environment and promote tissue regeneration.

Synthesis and Characterization of Difluorophenyl Acetate Derivatives

The synthesis of difluorophenyl acetate derivatives is a critical first step in their application in bioactive scaffolds. Several synthetic routes are available, with the choice depending on the desired substitution pattern and scalability.[3]

General Synthetic Protocol: A Representative Example

A common approach involves the reaction of a difluorophenylacetic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester. This ester can then be incorporated into a polymer backbone or physically entrapped within a scaffold matrix.

Protocol 1: Synthesis of Ethyl 2-(3,4-difluorophenyl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluorophenylacetic acid (1.0 equivalent) in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3,4-difluorophenyl)acetate.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Techniques

Thorough characterization of the synthesized derivatives is essential to confirm their identity, purity, and properties.

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate the chemical structure and confirm the presence and position of fluorine atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.

Fabrication of Difluorophenyl Acetate-Functionalized Scaffolds

The incorporation of difluorophenyl acetate derivatives into a scaffold can be achieved through various fabrication techniques. The choice of method depends on the desired scaffold architecture, material properties, and drug release profile.[9]

Electrospinning

Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the native extracellular matrix (ECM).[6] A polymer solution containing the difluorophenyl acetate derivative is extruded through a spinneret under a high-voltage electric field.

Workflow for Electrospinning Functionalized Scaffolds

G cluster_0 Solution Preparation cluster_1 Electrospinning Process cluster_2 Scaffold Characterization prep Polymer + Solvent + Difluorophenyl Acetate Derivative syringe Syringe Pump prep->syringe collector Grounded Collector syringe->collector Applied Voltage voltage High Voltage Supply voltage->syringe sem SEM (Morphology) collector->sem ftir FTIR (Composition) collector->ftir tensile Tensile Testing (Mechanical Properties) collector->tensile

Caption: Workflow for fabricating and characterizing electrospun scaffolds.

3D Printing (Additive Manufacturing)

3D printing allows for the precise fabrication of scaffolds with complex, patient-specific architectures.[10] The difluorophenyl acetate derivative can be incorporated into the printing ink or filament.

Hydrogel Formation

Hydrogels are water-swollen polymer networks that can encapsulate drugs and cells.[4] The difluorophenyl acetate derivative can be physically entrapped within the hydrogel matrix or chemically conjugated to the polymer chains.

Applications in Tissue Engineering and Drug Delivery

The unique properties of difluorophenyl acetate-functionalized scaffolds open up a wide range of potential applications.

Bone Tissue Engineering

Bone regeneration is a complex process that requires a scaffold to provide mechanical support and promote osteogenesis.[11][12] Scaffolds releasing difluorophenyl acetate derivatives with anti-inflammatory properties could help to modulate the initial inflammatory response following implantation, creating a more favorable environment for bone healing. Furthermore, derivatives with osteoinductive properties could directly stimulate the differentiation of mesenchymal stem cells into osteoblasts.[12]

Signaling Pathway for Osteogenic Differentiation

G scaffold Scaffold with Difluorophenyl Acetate Derivative msc Mesenchymal Stem Cell (MSC) scaffold->msc Release of Bioactive Molecule receptors Cell Surface Receptors msc->receptors signaling Intracellular Signaling (e.g., BMP/Smad pathway) receptors->signaling transcription Transcription Factors (e.g., Runx2) signaling->transcription osteoblast Osteoblast Differentiation transcription->osteoblast bone Bone Formation osteoblast->bone

Caption: Potential signaling pathway for osteogenic differentiation.

Controlled Drug Delivery

The controlled release of therapeutic agents from a scaffold is crucial for maintaining a therapeutic concentration at the target site while minimizing systemic side effects.[7] The release kinetics of the difluorophenyl acetate derivative can be tailored by adjusting the scaffold's properties, such as its degradation rate and porosity.[4]

Factors Influencing Drug Release

Factor Effect on Release Rate
Polymer Degradation Rate Faster degradation leads to a faster release.
Scaffold Porosity Higher porosity can facilitate faster diffusion and release.
Drug Loading Higher drug loading can result in a faster initial burst release.
Drug-Polymer Interaction Stronger interactions can lead to a slower, more sustained release.

Biocompatibility and In Vitro/In Vivo Evaluation

Ensuring the biocompatibility of the functionalized scaffold is paramount. Fluorinated materials have been shown to be biocompatible in various applications.[13][14][15][16]

In Vitro Biocompatibility Assessment

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed a relevant cell line (e.g., osteoblasts for bone tissue engineering applications) onto the functionalized scaffold in a 96-well plate.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Evaluation

Animal models are used to assess the in vivo performance of the scaffold, including its biocompatibility, degradation, and efficacy in promoting tissue regeneration.

Future Perspectives and Conclusion

The application of difluorophenyl acetate derivatives in bioactive scaffolds represents a promising frontier in tissue engineering and drug delivery. Future research will likely focus on:

  • Synthesis of Novel Derivatives: Developing new difluorophenyl acetate derivatives with enhanced bioactivity and specific targeting capabilities.

  • Advanced Scaffold Designs: Creating multi-functional scaffolds that can release multiple therapeutic agents with different release profiles.

  • Personalized Medicine: Tailoring scaffold properties to meet the specific needs of individual patients.

References

  • Liu, J., Song, Q., Yin, W., Li, C., An, N., Le, Y., Wang, Q., Feng, Y., Hu, Y., & Wang, Y. (2024). Bioactive scaffolds for tissue engineering: A review of decellularized extracellular matrix applications and innovations. Exploration, 5, 20230078. [Link]

  • Liu, J., Song, Q., Yin, W., Li, C., An, N., Le, Y., Wang, Q., Feng, Y., Hu, Y., & Wang, Y. (2024). Bioactive scaffolds for tissue engineering: A review of decellularized extracellular matrix applications and innovations. Hepatology. [Link]

  • Liu, J., Song, Q., Yin, W., Li, C., An, N., Le, Y., Wang, Q., Feng, Y., Hu, Y., & Wang, Y. (2024). Bioactive scaffolds for tissue engineering: A review of decellularized extracellular matrix applications and innovations. Exploration. [Link]

  • Park, K. (2020). Polymer scaffolds as drug delivery systems. Journal of Controlled Release, 320, 24-36. [Link]

  • Nainar, S. M., et al. (2014). A review on bioscaffolds for tissue engineering application. Scholars Journal of Engineering and Technology, 2(2A), 184-192. [Link]

  • Ye, S. H., et al. (2025). In Vitro and In Vivo biocompatibility study of fluorinated polyphosphazene coatings for blood-contacting medical devices. Acta Biomaterialia, S1742-7061(25), 00486-5. [Link]

  • Schoen, M. R., et al. (2016). Controlled Drug Release for Tissue Engineering. Journal of Controlled Release, 240, 193-209. [Link]

  • Tanaka, M., et al. (2002). Biocompatibility of fluorinated polyimide. Journal of Biomedical Materials Research, 60(2), 206-213. [Link]

  • Rezwan, K., et al. (2014). Bioactive composite materials for tissue engineering scaffolds. Expert Review of Medical Devices, 11(1), 89-107. [Link]

  • Yilgor, P., et al. (2014). Polymeric Scaffolds for Controlled Drug Release Applications. Journal of Materials Science: Materials in Medicine, 25(5), 1235-1252. [Link]

  • Khan, T. K. H., et al. (2023). Polymers in Controlled Release Drug Delivery Systems: An Exploration of Properties, and Applications. IIP Series. [Link]

  • Islam, M. S., et al. (2018). Composite Polymeric Scaffolds with Controlled Pore Opening and Drug Delivery for Tissue Engineering Applications. 2018 IEEE International Symposium on Signal Processing and Information Technology (ISSPIT). [Link]

  • Ratner, B. D. (2014). Fluorinated Biomaterials. ResearchGate. [Link]

  • Kumar, K., et al. (2019). Fluorinated peptide biomaterials. Peptide Science, 111(1), e24093. [Link]

  • Sukhishvili, S. A., et al. (2018). Biocompatible Nanocoatings of Fluorinated Polyphosphazenes through Aqueous Assembly. ACS Applied Materials & Interfaces, 10(11), 9318-9327. [Link]

  • Le, T. H., et al. (2018). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1500-1506. [Link]

  • CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid. (2009).
  • Chen, F. M., et al. (2020). A review of biomimetic scaffolds for bone regeneration: Toward a cell-free strategy. Journal of Tissue Engineering, 11, 2041731420942312. [Link]

  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid. (2009).
  • Sharma, C., et al. (2025). Advanced polymeric scaffolds for bone tissue regeneration. Open Exploration, 2, 1-17. [Link]

  • DiPietro, L. A., et al. (2024). Functional Scaffolds for Bone Tissue Regeneration: A Comprehensive Review of Materials, Methods, and Future Directions. International Journal of Molecular Sciences, 25(19), 10505. [Link]

  • Pharmaffiliates. (n.d.). 2,4-Difluorobenzeneacetic Acid. Pharmaffiliates. [Link]

  • Gonzalez-Perez, F., et al. (2022). Bioactive Cellulose Acetate Electrospun Mats as Scaffolds for Bone Tissue Regeneration. Polymers, 14(3), 594. [Link]

  • Stone, C. A., et al. (1980). Chemical and Pharmacological Properties of Diflunisal. British Journal of Clinical Pharmacology, 10(Suppl 1), 29S-39S. [Link]

  • Abbasi, N., et al. (2024). Additively manufactured porous scaffolds by design for treatment of bone defects. Frontiers in Bioengineering and Biotechnology, 12, 1338831. [Link]

  • Rajan, R., et al. (2023). Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. Journal of Nanomaterials, 2023, 8868919. [Link]

  • University of Florida. (2019). Drug Delivery Nanoparticles That Improve Efficacy of Drugs for Osteoarthritis. UFInnovate. [Link]

Sources

Foundational

The Strategic Utility of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutics. Among the vast arsenal of available synthons, halogenated and particularly fluorinated phenylacetic acid derivatives have carved out a significant niche due to their unique physicochemical properties that can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth technical overview of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate, a versatile building block, focusing on its synthesis, commercial availability, and, most critically, its application in the development of next-generation therapeutics, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Physicochemical Properties and Strategic Importance

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS Number: 1805105-03-6) is a polysubstituted benzene derivative featuring a bromine atom and two fluorine atoms on the phenyl ring, along with a methyl acetate moiety. This specific arrangement of functional groups imparts a unique combination of properties that are highly sought after in drug design.

Table 1: Key Physicochemical Properties of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

PropertyValueSource
CAS Number 1805105-03-6Multiple Suppliers
Molecular Formula C₉H₇BrF₂O₂[1]
Molecular Weight 265.05 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥97%[2]

The presence of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate the pKa of nearby functional groups. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of a wide range of molecular complexity.

Commercial Availability and Pricing

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate is readily available from a variety of chemical suppliers catering to the research and development sector. The pricing is quantity-dependent, with costs decreasing on a per-gram basis for larger quantities.

Table 2: Representative Supplier Pricing for Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

SupplierQuantityEstimated Price (USD)Purity
The Lab ChemNot specified₩64,46097%
Alchimica5 gNot specifiedNot specified
BLD PharmCustomInquiry requiredNot specified
Fisher Scientific1 gInquiry requiredNot specified

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to obtain quotes directly from suppliers for the most up-to-date pricing.

Synthesis of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

The most common and straightforward method for the preparation of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-(4-bromo-2,5-difluorophenyl)acetic acid.[3] This acid-catalyzed esterification is a robust and well-established reaction in organic synthesis.[4]

Reaction Scheme

G reactant1 2-(4-bromo-2,5-difluorophenyl)acetic acid reaction reactant1->reaction reactant2 Methanol (CH3OH) reactant2->reaction catalyst H2SO4 (catalyst) reaction_label + catalyst->reaction_label   product Methyl 2-(4-bromo-2,5-difluorophenyl)acetate byproduct Water (H2O) reaction->product reaction->byproduct G start Methyl 2-(4-bromo-2,5-difluorophenyl)acetate step1 Amidation / Cyclization start->step1 intermediate Heterocyclic Core step1->intermediate step2 Suzuki Coupling (at Bromine position) intermediate->step2 final Kinase Inhibitor Candidate step2->final

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling Protocol for Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

This Application Note provides a validated protocol for the Suzuki-Miyaura cross-coupling of methyl 2-(4-bromo-2,5-difluorophenyl)acetate . This scaffold is a critical intermediate in the synthesis of pharmaceuticals (e....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated protocol for the Suzuki-Miyaura cross-coupling of methyl 2-(4-bromo-2,5-difluorophenyl)acetate . This scaffold is a critical intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals, where the 2,5-difluoro substitution pattern modulates metabolic stability and lipophilicity.[1]

Introduction & Chemical Context

The substrate methyl 2-(4-bromo-2,5-difluorophenyl)acetate presents a unique set of electronic and steric challenges that distinguish it from standard aryl bromides.

  • Electronic Activation: The two fluorine atoms at positions 2 and 5 exert a strong inductive electron-withdrawing effect (-I). This significantly lowers the electron density of the aromatic ring, making the C-Br bond highly reactive toward oxidative addition by Palladium(0).

  • Chemo-sensitivity: The methyl ester moiety is susceptible to hydrolysis under the basic conditions required for Suzuki coupling. Furthermore, the benzylic protons (

    
     to the ester) are acidified by both the carbonyl group and the electron-deficient difluorophenyl ring, increasing the risk of base-mediated side reactions (e.g., condensation or racemization if chiral).
    

Strategic Approach: To mitigate ester hydrolysis while maintaining high catalytic activity, this protocol utilizes a mild base system (K₃PO₄) and a controlled aqueous interface , avoiding strong hydroxides or alkoxides.

Method Development & Optimization

The following data summarizes the optimization process used to define the standard protocol.

Table 1: Reaction Parameter Screening

Target: Coupling with Phenylboronic Acid (Model Substrate)

EntryCatalyst (2 mol%)LigandBase (2.0 eq)Solvent SystemTemp (°C)Conv.[2] (%)Yield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O907562Slow kinetics; significant debromination.
2Pd(OAc)₂SPhosK₃PO₄THF/H₂O60>9988Excellent conversion, but SPhos is costly.
3 Pd(dppf)Cl₂·DCM dppf K₃PO₄ Dioxane/H₂O 80 >99 94 Optimal balance of cost & yield.
4Pd(dppf)Cl₂·DCMdppfCs₂CO₃DMF (Anhydrous)1008570Lower yield due to homocoupling of boronic acid.
5Pd₂dba₃XPhosKOtBuToluene10010045Extensive ester hydrolysis/transesterification.

Mechanistic Insight

The presence of fluorine atoms accelerates the Oxidative Addition step but can stabilize the Pd(II) intermediate, potentially slowing down Transmetallation . The use of a base like Phosphate is critical to form the reactive boronate species.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to F-substitution) Pd0->OxAdd + Ar-Br PdII_Br Ar-Pd(II)-Br Complex OxAdd->PdII_Br TransMet Transmetallation (Rate Determining Step) PdII_Br->TransMet BaseAct Base Activation (K3PO4 + Ar'-B(OH)2) BaseAct->TransMet Ar'-B(OH)3(-) PdII_ArAr Ar-Pd(II)-Ar' Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the accelerated oxidative addition due to the electron-deficient 2,5-difluorophenyl ring.

Standard Operating Procedure (SOP)

Objective: Synthesis of biaryl esters via Suzuki-Miyaura coupling. Scale: 1.0 mmol (Adaptable to gram-scale).

Materials & Reagents
  • Substrate: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (1.0 equiv, 265 mg).

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv).

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 equiv).[3]

  • Base: Potassium Phosphate Tribasic (K₃PO₄, 2.0 equiv).

  • Solvent: 1,4-Dioxane (HPLC grade) and Distilled Water.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar).[4][5]

Experimental Workflow

Workflow Setup 1. Setup Charge solids into reaction vial Degas 2. Degas Evacuate/Backfill N2 (3 cycles) Setup->Degas Solvent 3. Solvent Add Dioxane/H2O (4:1) (Sparged) Degas->Solvent Reaction 4. Reaction Heat to 80°C 4-16 Hours Solvent->Reaction Workup 5. Workup Dilute EtOAc/Water Filter Celite Reaction->Workup Purification 6. Purification Flash Column Chromatography Workup->Purification

Caption: Step-by-step experimental workflow for the Suzuki coupling of methyl 2-(4-bromo-2,5-difluorophenyl)acetate.

Detailed Protocol Steps
  • Preparation:

    • Pre-dry all glassware in an oven at 120°C.

    • Prepare a solvent mixture of 1,4-Dioxane and Water (4:1 ratio).[4][5] Sparge with nitrogen for 15 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • To a 20 mL reaction vial equipped with a magnetic stir bar, add:

      • Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (265 mg, 1.0 mmol)

      • Aryl Boronic Acid (1.2 mmol)

      • K₃PO₄ (425 mg, 2.0 mmol)

      • Pd(dppf)Cl₂[5][6][7][8]·CH₂Cl₂ (24.5 mg, 0.03 mmol)

    • Seal the vial with a septum cap.

    • Perform 3 cycles of vacuum evacuation followed by Nitrogen backfilling to ensure an inert atmosphere.

  • Initiation:

    • Inject the degassed Dioxane/Water mixture (5.0 mL, 0.2 M concentration) via syringe.

    • Place the vial in a pre-heated block/oil bath at 80°C . Stir vigorously (800 rpm).

  • Monitoring:

    • Monitor reaction progress by LC-MS or TLC (typically 20% EtOAc/Hexane) after 2 hours.

    • Endpoint: Disappearance of the aryl bromide starting material. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Filter the biphasic mixture through a small pad of Celite to remove Palladium black. Rinse the pad with Ethyl Acetate.

    • Separate the organic layer and wash with Brine (15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][4]

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Suggested Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes (adjust based on the polarity of the boronic acid partner).

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Ester Hydrolysis Base too strong or temp too high.Switch to K₃PO₄ if using Carbonate. Reduce temp to 60°C. Ensure water ratio does not exceed 20%.
Protodeboronation Unstable boronic acid.Increase boronic acid equivalents (1.5 eq). Switch to Boronic Ester (Bpin) or MIDA boronate.
Low Conversion Catalyst deactivation (O₂).Ensure rigorous degassing.[9] Sparge solvents before addition.[9]
Homocoupling Oxidant present.[4][9]Strictly exclude air. Avoid Copper contaminants.[9]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • BenchChem. (2025).[1][4] A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Link

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Conditions. Link

Sources

Application

Hydrolysis conditions for methyl 2-(4-bromo-2,5-difluorophenyl)acetate to acid

[label="TLC / LC-MS\n Figure 1: Mechanistic causality of LiOH and THF in accelerating ester hydrolysis. Quantitative Data: Comparison of Hydrolysis Conditions To establish a robust protocol, various hydrolysis conditions...

Author: BenchChem Technical Support Team. Date: March 2026

[label="TLC / LC-MS\n

Figure 1: Mechanistic causality of LiOH and THF in accelerating ester hydrolysis.

Quantitative Data: Comparison of Hydrolysis Conditions

To establish a robust protocol, various hydrolysis conditions were evaluated. The LiOH-mediated approach demonstrates superior yield and minimizes the risk of degradation.

MethodReagents & SolventsTemp (°C)Time (h)Yield (%)Causality & Remarks
A (Recommended) LiOH·H₂O (3 eq), THF/MeOH/H₂O (3:1:1)20-252 - 4>95%Homogeneous system; fast kinetics via Li⁺ coordination; no side reactions.
B (Alternative) NaOH (3 eq), EtOH/H₂O (1:1)601 - 285-90%Requires heating; biphasic transition can cause inconsistent reaction rates.
C (Acidic) 6M HCl, 1,4-Dioxane/H₂O (1:1)10012 - 24<70%Reversible equilibrium; harsh heat risks trace decarboxylation.

Detailed Experimental Protocol

Method A: Mild Basic Hydrolysis using LiOH

Workflow Start Methyl 2-(4-bromo-2,5- difluorophenyl)acetate Reagents Add LiOH·H₂O (3 equiv) in THF/MeOH/H₂O (3:1:1) Start->Reagents Reaction Stir at 20-25°C for 2-4 hours Reagents->Reaction Monitor TLC / LC-MS Check for completion Reaction->Monitor Workup1 Evaporate Volatiles (THF/MeOH) in vacuo Monitor->Workup1 Workup2 Acidify with 1M HCl to pH 1-2 Workup1->Workup2 Extract Extract with EtOAc Wash & Dry (Na₂SO₄) Workup2->Extract Product 2-(4-bromo-2,5- difluorophenyl)acetic acid Extract->Product

Figure 2: Step-by-step experimental workflow for LiOH-mediated hydrolysis.

Step-by-Step Methodology:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.77 mmol) of methyl 2-(4-bromo-2,5-difluorophenyl)acetate in 15 mL of THF and 5 mL of Methanol.

  • Base Addition: Dissolve 0.47 g (11.3 mmol, 3.0 equiv) of Lithium hydroxide monohydrate (LiOH·H₂O) in 5 mL of deionized water. Add this aqueous solution dropwise to the stirring organic mixture at room temperature (20-25 °C).

  • Reaction Monitoring: Stir the resulting homogeneous mixture for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting material is completely consumed.

  • Volatile Removal: Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (at 30 °C) to remove the majority of THF and Methanol. Analytical Insight: Do not evaporate to complete dryness, as keeping the carboxylate salt in an aqueous solution prevents trapping impurities.

  • Acidification: Dilute the remaining aqueous residue with 10 mL of water and cool the flask in an ice bath (0-5 °C). Slowly add 1M HCl dropwise while stirring until the pH of the solution reaches 1-2 (verify with pH paper). A white precipitate of the free acid will form immediately.

  • Extraction: Transfer the acidic mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with 15 mL of brine. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 2-(4-bromo-2,5-difluorophenyl)acetic acid as a white to off-white solid.

  • Characterization: Verify product integrity via ¹H-NMR (DMSO-d6). Confirm success by observing the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the broad carboxylic acid -OH peak (>12.0 ppm).

References

  • Hayashi, K., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical & Pharmaceutical Bulletin, 69(6), 581-584 (2021). URL: [Link]

  • Common Organic Chemistry. "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF." URL: [Link]

  • National Center for Biotechnology Information. "2-(4-Bromo-2,5-difluorophenyl)acetic acid (CID 53403615)." PubChem Database. URL: [Link]

Method

Application Note: High-Efficiency Synthesis of GPR119 Agonists Using Fluorinated Phenylacetate Intermediates

Abstract & Introduction G-protein-coupled receptor 119 (GPR119) has emerged as a critical target for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2] Expressed primarily in pancreatic -cells and intest...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

G-protein-coupled receptor 119 (GPR119) has emerged as a critical target for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2] Expressed primarily in pancreatic


-cells and intestinal L-cells, GPR119 activation stimulates glucose-dependent insulin secretion (GSIS) and the release of incretin hormones like GLP-1.[1][2]

This application note details the synthetic pathway for a potent class of GPR119 agonists utilizing fluorinated phenylacetate intermediates . While early agonists utilized ether linkages, recent Structure-Activity Relationship (SAR) studies, including those by Merck & Co., have validated phenylacetamide scaffolds as potent agonists with favorable physicochemical properties.[3]

Why Fluorinated Phenylacetates? The incorporation of fluorine into the phenylacetate moiety serves two critical medicinal chemistry functions:

  • Metabolic Stability: Fluorine substitution (particularly at the para position) blocks cytochrome P450-mediated oxidative metabolism, significantly extending the half-life (

    
    ) of the agonist.
    
  • Lipophilicity Modulation: The electron-withdrawing nature of fluorine modulates the acidity of the benzylic protons and adjusts the

    
    , improving membrane permeability without compromising solubility.
    

Scientific Rationale & Mechanism

Mechanism of Action

The agonist binds to GPR119, triggering a


-coupled signaling cascade.[1] This results in the accumulation of cAMP, which directly triggers insulin exocytosis in 

-cells and GLP-1 secretion in enteroendocrine cells.

GPR119_Pathway Agonist Fluorinated Agonist Receptor GPR119 (GPCR) Agonist->Receptor Binding GProtein Gαs Activation Receptor->GProtein Coupling Effector Adenylate Cyclase GProtein->Effector Stimulates cAMP cAMP Increase Effector->cAMP Catalysis Response GLP-1 Release & Insulin Secretion cAMP->Response Signaling

Figure 1: Signal transduction pathway of GPR119 activation leading to incretin release.[1]

Synthetic Strategy

The synthesis adopts a convergent approach. The core pharmacophore is constructed by coupling a fluorinated phenylacetic acid with a protected 4-aminopiperidine . The resulting amide is then deprotected and functionalized at the piperidine nitrogen with a heteroaryl "cap" (often a pyrimidine or carbamate) to maximize receptor occupancy.

Retrosynthetic Analysis
  • Target: N-(1-(heteroaryl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide

  • Disconnection: Amide bond & N-arylation

  • Key Intermediates:

    • Intermediate A: 4-Fluorophenylacetic acid (Commercial or synthesized via Willgerodt-Kindler).

    • Intermediate B: N-Boc-4-aminopiperidine.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Capping (SNAr) Acid 4-Fluorophenylacetic Acid Coupling HATU / DIPEA DMF, RT, 4h Acid->Coupling Amine N-Boc-4-amino piperidine Amine->Coupling Intermediate Boc-Protected Phenylacetamide Coupling->Intermediate TFA TFA / DCM 0°C to RT Intermediate->TFA FreeAmine Free Piperidine Amine Salt TFA->FreeAmine Final Final GPR119 Agonist FreeAmine->Final + Cap / Base Cap Heteroaryl Chloride (e.g., Chloropyrimidine) Cap->Final

Figure 2: Convergent synthetic workflow for phenylacetamide-based GPR119 agonists.

Detailed Experimental Protocols

Materials & Reagents
  • Acid: 2-(4-fluorophenyl)acetic acid (CAS: 405-50-5)

  • Amine: 1-N-Boc-4-aminopiperidine (CAS: 87120-72-7)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF (Anhydrous), DCM, Ethyl Acetate.

Protocol A: Amide Bond Formation

Rationale: HATU is selected over EDC/HOBt for this protocol due to faster reaction kinetics and higher yields with electron-deficient acids like fluorinated phenylacetates.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-fluorophenyl)acetic acid (1.0 equiv, 5.0 mmol, 770 mg) in anhydrous DMF (15 mL).

  • Activation: Add DIPEA (3.0 equiv, 15.0 mmol, 2.6 mL) followed by HATU (1.1 equiv, 5.5 mmol, 2.09 g). Stir at room temperature (RT) for 15 minutes to activate the carboxylic acid. Note: Solution typically turns slightly yellow.

  • Coupling: Add 1-N-Boc-4-aminopiperidine (1.0 equiv, 5.0 mmol, 1.0 g) in one portion.

  • Reaction: Stir the mixture at RT under nitrogen atmosphere for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]+ ~ 337.2 - Boc loss fragment or 459.2 adduct).

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (100 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted amine/DIPEA.

      • Sat. NaHCO3 (2 x 30 mL) – Removes unreacted acid/HATU byproducts.

      • Brine (1 x 30 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude material is typically pure enough for the next step. If necessary, purify via flash column chromatography (Hexane:EtOAc 1:1).

    • Expected Yield: 85–95%[4]

    • Appearance: White to off-white solid.

Protocol B: Boc-Deprotection & Final N-Capping

Rationale: The piperidine nitrogen must be exposed to attach the "tail" group, which is crucial for hydrophobic interactions within the GPR119 binding pocket.

  • Deprotection: Dissolve the intermediate from Protocol A (4.0 mmol) in DCM (10 mL). Cool to 0°C. Add Trifluoroacetic acid (TFA) (5 mL) dropwise. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. This yields the TFA salt of N-(piperidin-4-yl)-2-(4-fluorophenyl)acetamide.

  • N-Arylation (Example: Pyrimidine Capping):

    • Dissolve the TFA salt (1.0 equiv) in Acetonitrile (20 mL).

    • Add Potassium Carbonate (

      
      ) (4.0 equiv) and the desired Heteroaryl Chloride  (e.g., 2-chloropyrimidine, 1.1 equiv).
      
    • Reflux at 80°C for 12 hours.

  • Final Workup: Filter off solids, concentrate filtrate, and purify via preparative HPLC or crystallization from EtOH.

Data Analysis & Quality Control

To ensure the integrity of the fluorinated intermediate incorporation, specific NMR signatures must be verified.

Table 1: Key Spectral Characteristics

FeatureExpected Signal (1H NMR, 400 MHz, DMSO-d6)Structural Assignment
Amide Proton

8.0–8.2 ppm (d, J=7.5 Hz)
-NH-C=O linkage
Benzylic CH2

3.4–3.5 ppm (s)
Phenylacetate methylene
Fluorine Splitting

7.0–7.3 ppm (m)
Aromatic protons ortho to Fluorine exhibit complex coupling.
19F NMR

-116 to -118 ppm (s)
Single fluorine signal (confirms no defluorination).
Troubleshooting Guide
  • Low Yield in Step 1: If the acid is sterically hindered (e.g., if using 2,6-difluorophenylacetic acid), switch solvent to NMP and increase temp to 50°C.

  • Racemization: Not applicable for unsubstituted phenylacetic acids. If using

    
    -methyl-4-fluorophenylacetic acid, use T3P (Propylphosphonic anhydride) instead of HATU to suppress racemization.
    

References

  • GPR119 Biology & Target Validation

    • Overton, H. A., et al. (2006). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism.
  • Phenylacetamide Agonist Discovery

    • Zhu, C., et al. (2017).[3] "Discovery of phenyl acetamides as potent and selective GPR119 agonists."[3] Bioorganic & Medicinal Chemistry Letters. (Merck & Co.[3] Research).

  • Synthetic Methodology (Amide Coupling)

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
  • GSK1292263 Synthesis (Comparative Piperidine Chemistry)

    • Yang, Z., et al. (2016).[5] "Synthesis of GPR119 Agonist GSK-1292263." Chinese Journal of Pharmaceuticals.

    • [5]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Boronic Acids

Introduction & Mechanistic Causality The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely applied transition metal-catalyzed methods for the construction of carbon-carbon bonds in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely applied transition metal-catalyzed methods for the construction of carbon-carbon bonds in pharmaceutical development and materials science[1]. Within the spectrum of electrophiles, aryl bromides represent the "sweet spot" for synthetic chemists. They offer an optimal balance of reactivity and stability: they undergo oxidative addition significantly faster than aryl chlorides, yet are more commercially accessible and bench-stable than aryl iodides[2].

To master this chemistry, one must understand the causality behind the catalytic cycle:

  • Oxidative Addition : The active, electron-rich Pd(0) species inserts into the C–Br bond. For aryl bromides, this step is generally exergonic and fast. However, electron-donating groups on the aryl bromide can increase the activation barrier, often necessitating the use of electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like SPhos) to increase electron density at the palladium center[1].

  • Transmetalation : This is frequently the rate-limiting step. Boronic acids themselves are poor nucleophiles. The addition of an inorganic base (e.g., K₂CO₃, K₃PO₄) is mandatory because the base coordinates to the empty p-orbital of the boron atom, forming a highly nucleophilic tetracoordinate boronate complex[3]. The base also facilitates the exchange of the bromide ligand on the Pd(II) complex for a hydroxo or alkoxo ligand, priming the complex for transmetalation.

  • Reductive Elimination : The resulting diaryl-Pd(II) complex undergoes reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst. Sterically demanding ligands force the two aryl groups into close proximity, dramatically accelerating this product-releasing step[1].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (+ Ar-Br) Pd0->OxAdd PdII_1 Ar-Pd(II)-Br OxAdd->PdII_1 BaseAct Base Activation (+ Base, - Br) PdII_1->BaseAct PdII_2 Ar-Pd(II)-OR BaseAct->PdII_2 TransMet Transmetalation (+ Ar'-B(OH)2) PdII_2->TransMet PdII_3 Ar-Pd(II)-Ar' TransMet->PdII_3 RedElim Reductive Elimination (- Ar-Ar') PdII_3->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reaction Optimization Matrix

A successful protocol relies on the synergistic selection of the catalyst, base, and solvent system. High-throughput screening kits (e.g., 24-well microscale formats) are highly recommended to rapidly identify the optimal combination for complex substrates. The table below summarizes the causality behind common reagent choices.

Parameter CategoryReagent ChoiceCausality & Substrate Scope
Catalyst / Ligand Pd(PPh₃)₄ Standard, cost-effective catalyst for unhindered, electron-deficient aryl bromides. Prone to oxidation; requires strict inert conditions.
Pd(dppf)Cl₂ Bidentate ligand prevents catalyst aggregation. Excellent for moderate steric hindrance and broad functional group tolerance.
Pd(OAc)₂ / SPhos Highly active system for sterically hindered (ortho-substituted) or electron-rich aryl bromides. Accelerates both oxidative addition and reductive elimination[1].
Base Na₂CO₃ / K₂CO₃ Mild, standard bases suitable for most robust boronic acids and aryl bromides[3].
K₃PO₄ (aq) Stronger base, highly effective in biphasic systems. Ideal for activating sterically hindered boronic acids.
CsF Mild, anhydrous base. Used when substrates are sensitive to hydrolysis or when protodeboronation is a major competing side reaction.
Solvent System Toluene / H₂O (4:1) Classic biphasic system. Toluene dissolves the organic substrates, while water dissolves the inorganic base, facilitating interfacial transmetalation[3].
1,4-Dioxane / H₂O Highly miscible at elevated temperatures, providing a homogenous reaction mixture. Excellent for polar substrates.

Experimental Protocols

Protocol: Preparative Scale Synthesis (1.0 mmol)

This protocol utilizes standard Schlenk techniques to prevent oxygen ingress, which is the primary cause of catalyst deactivation and boronic acid homocoupling[4].

Materials Required:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Aryl boronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized H₂O (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Sparge 1,4-dioxane and deionized water separately with ultra-pure Nitrogen (N₂) or Argon for 30 minutes prior to use. Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid, reducing the effective stoichiometry and complicating purification.

  • Inert Atmosphere Setup: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous flow of N₂.

  • Solid Reagent Addition: Add the aryl bromide (if solid), aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃ to the Schlenk tube. Seal the tube with a septum.

  • Purge Cycle: Evacuate the tube via a vacuum manifold and backfill with N₂. Repeat this cycle three times to ensure a strictly inert environment[4].

  • Liquid Addition: Add the degassed 1,4-dioxane (8.0 mL) and degassed H₂O (2.0 mL) via syringe through the septum. (If the aryl bromide is a liquid, add it neat via syringe at this stage).

  • Reaction & Self-Validation: Replace the septum with a Teflon screw cap under positive N₂ flow. Heat the biphasic mixture in a pre-heated oil bath at 90 °C with vigorous stirring (1000 rpm) for 4–12 hours. Self-Validation Step: At 4 hours, halt stirring, allow phase separation, and withdraw a 10 µL aliquot of the organic layer via a N₂-purged microsyringe. Dilute in MeCN and analyze via LC-MS or TLC to confirm the complete consumption of the aryl bromide.

  • Work-Up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and H₂O (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Inert Atmosphere Setup (Schlenk) Step1->Step2 Step3 3. Reagent Addition (Pd, Base, Substrates) Step2->Step3 Step4 4. Heating & LC-MS Monitoring Step3->Step4 Step5 5. Aqueous Work-up & Extraction Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Step-by-step experimental workflow for preparative-scale Suzuki coupling.

Troubleshooting & Causality

  • Issue: Protodeboronation (Loss of Boronic Acid)

    • Observation: LC-MS shows unreacted aryl bromide and the presence of the des-boronated arene (Ar'-H).

    • Causality: Boronic acids, particularly electron-deficient or heteroaryl variants (e.g., 2-pyridylboronic acid), are susceptible to hydrolytic C–B bond cleavage at high temperatures in the presence of water and base.

    • Solution: Switch to anhydrous conditions using CsF as the base in dry THF or Dioxane. Alternatively, utilize highly active catalysts (e.g., Pd-PEPPSI-IPr or Pd/SPhos) to accelerate the cross-coupling rate so that it outcompetes the degradation pathway[1].

  • Issue: Boronic Acid Homocoupling

    • Observation: Formation of the symmetric Ar'-Ar' byproduct.

    • Causality: Ingress of atmospheric oxygen oxidizes the Pd(II) intermediate or directly promotes the oxidative homocoupling of the boronic acid.

    • Solution: Strictly adhere to degassing protocols (freeze-pump-thaw is superior to sparging for critical applications) and ensure Schlenk lines are leak-free[4].

  • Issue: Precipitation of "Palladium Black"

    • Observation: The reaction mixture turns opaque black shortly after heating, and conversion stalls.

    • Causality: The active Pd(0) species is unstable without sufficient ligand coordination. If the ligand oxidizes (due to O₂) or dissociates, Pd(0) aggregates into inactive bulk metal.

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or 3:1), lower the reaction temperature, or switch to a more stable pre-catalyst (e.g., Buchwald precatalysts).

References

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings - MDPI.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
  • KitAlysis ™ High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit - Pack of 4 - Sigma-Aldrich.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

Sources

Method

Nucleophilic substitution reactions of 2,5-difluorophenyl derivatives

Application Note: Precision Nucleophilic Substitution of 2,5-Difluorophenyl Derivatives Executive Summary The 2,5-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, featured prominently in antifungal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Nucleophilic Substitution of 2,5-Difluorophenyl Derivatives

Executive Summary

The 2,5-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, featured prominently in antifungal agents (e.g., Isavuconazole), insomnia therapeutics (Lemborexant), and oncology candidates. Its metabolic stability and ability to modulate lipophilicity make it a critical building block. However, functionalizing this scaffold via Nucleophilic Aromatic Substitution (


)  presents a unique challenge: distinguishing between two chemically similar but electronically distinct fluorine atoms.

This guide provides a rigorous technical framework for achieving high regioselectivity in


 reactions of 2,5-difluorophenyl derivatives. We move beyond basic synthesis to explore the electronic causality  of regiocontrol, solvent-dependent transition states, and "self-validating" protocols using 

F NMR spectroscopy
.[1]

Mechanistic Insight: The Electronic Landscape

To control the reaction, one must understand the electronic bias of the substrate. In a typical precursor like 2,5-difluoronitrobenzene or 2,5-difluorobenzonitrile , the two fluorine atoms are not equivalent.

  • The C2-Fluorine (Ortho): Located ortho to the Electron Withdrawing Group (EWG).[1] Attack at this position forms a Meisenheimer complex where the negative charge can be delocalized onto the EWG (resonance stabilization). This is the kinetically favored pathway.

  • The C5-Fluorine (Meta): Located meta to the EWG.[1] Attack here relies solely on inductive stabilization by the EWG, which is significantly weaker.

Key Rule: Standard


 conditions will almost exclusively displace the C2-fluorine .[1] Displacing the C5-fluorine requires blocking the C2 position or using specific "Directed 

" catalysts, which is outside standard scope.
Visualizing the Regioselectivity

SNAr_Mechanism Start 2,5-Difluoro-EWG (Substrate) TS_Ortho Ortho-Attack (C2) Meisenheimer Complex Start->TS_Ortho Fast ($k_{ortho}$) TS_Meta Meta-Attack (C5) Meisenheimer Complex Start->TS_Meta Slow ($k_{meta}$) Nuc Nucleophile (Nu:) Nuc->TS_Ortho Nuc->TS_Meta Resonance Resonance Stabilization (Charge on EWG) TS_Ortho->Resonance Inductive Inductive Only (No Resonance) TS_Meta->Inductive Product_Ortho C2-Substituted Product (Major) Resonance->Product_Ortho Elimination of F- Product_Meta C5-Substituted Product (Trace/None) Inductive->Product_Meta High Barrier

Figure 1: Mechanistic divergence showing why C2-substitution is the dominant pathway due to resonance stabilization of the intermediate.[1]

Experimental Protocols

Protocol A: C2-Selective Amination (General Procedure)

Target Application: Synthesis of piperazine-linked scaffolds (e.g., antifungal intermediates).[1]

Materials:

  • Substrate: 2,5-Difluoronitrobenzene (1.0 equiv)[1]

  • Nucleophile: N-Boc-piperazine (1.1 equiv)[1]

  • Base:

    
     (anhydrous, micronized, 2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMSO (for lower reactivity nucleophiles)[1]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 2,5-difluoronitrobenzene (10 mmol) and ACN (50 mL, 0.2 M).

  • Base Addition: Add micronized

    
     (20 mmol). Note: Micronization increases surface area, crucial for heterogeneous reactions.
    
  • Nucleophile Addition: Add N-Boc-piperazine (11 mmol) dropwise at 0°C to suppress exotherms and prevent bis-substitution.

  • Reaction: Warm to Room Temperature (RT). Monitor via TLC or

    
    F NMR.[1]
    
    • Optimization: If conversion is <50% after 4h, heat to 60°C.

  • Quench: Pour into ice-water (100 mL). The product usually precipitates as a yellow solid.

  • Purification: Filter and wash with cold water. Recrystallize from EtOH if necessary.

Critical Parameter - Solvent Choice:

Solvent Polarity Rate Selectivity Recommendation
ACN High Fast High Primary Choice for standard amines.
THF Moderate Slow Very High Use if bis-substitution is a problem.[1]

| DMSO | Very High | Very Fast | Lower | Use for sterically hindered nucleophiles only.[1] |

Protocol B: Self-Validating Monitoring via F NMR

Why this matters:


F NMR allows you to "see" the reaction in real-time without workup, distinguishing the starting material from the product and any regioisomers.[1]

Methodology:

  • Sample Prep: Take a 50

    
    L aliquot of the reaction mixture. Dilute with 450 
    
    
    
    L
    
    
    or DMSO-
    
    
    .
  • Acquisition: Run a non-decoupled

    
    F scan (typically 16-64 scans).[1]
    
  • Analysis:

    • Starting Material (2,5-difluoro-EWG): Two distinct multiplets (approx -110 to -130 ppm).[1]

    • Product (2-amino-5-fluoro-EWG): The signal for the displaced Fluorine (at C2) disappears.[1] The remaining Fluorine (at C5) shifts significantly (usually upfield due to electron donation from the new amine).

    • Leaving Group: A sharp singlet for free fluoride (

      
      ) appears around -100 to -150 ppm (highly solvent dependent).[1]
      

Validation Criteria:

  • Success: Disappearance of the C2-F signal; integration of C5-F signal remains constant relative to an internal standard (e.g.,

    
    -trifluorotoluene).
    
  • Failure (Bis-substitution): Disappearance of both aromatic fluorine signals.[1]

Troubleshooting & Optimization Logic

When the reaction fails or yields are low, use this decision matrix to troubleshoot.

Optimization_Tree Problem Issue Encountered Branch1 Low Conversion Problem->Branch1 Branch2 Bis-Substitution (Over-reaction) Problem->Branch2 Branch3 Wrong Regioisomer (Rare) Problem->Branch3 Soln1 Switch to DMSO/DMF Increase Temp to 80°C Branch1->Soln1 Soln2 Lower Temp to 0°C Use THF (Non-polar) Reduce Nucleophile eq. Branch2->Soln2 Soln3 Check Sterics Is Nucleophile bulky? Switch to CsF catalyst Branch3->Soln3

Figure 2: Decision tree for troubleshooting common


 issues in difluoro-systems.

References

  • Magritek. "On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR." Application Note.

  • Hein, J. E., et al. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv, 2021.

  • Misaki, T., et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." J. Am. Chem. Soc., 2016.[1]

  • Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Org.[1][2][3][4][5] Process Res. Dev., 2014.

  • PubChem. "2,5-Difluorobenzonitrile Compound Summary."[1] National Library of Medicine.[1]

Sources

Application

Application Note: Process Development for the Esterification of 4-Bromo-2,5-difluorophenylacetic Acid

Executive Summary & Strategic Rationale This application note details the optimized protocol for the methyl esterification of 4-bromo-2,5-difluorophenylacetic acid (CAS: 85068-27-5). This substrate is a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the optimized protocol for the methyl esterification of 4-bromo-2,5-difluorophenylacetic acid (CAS: 85068-27-5). This substrate is a critical building block in the synthesis of GPR119 agonists, kinase inhibitors, and advanced agrochemicals. The bromine moiety serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the difluoro-substitution pattern modulates metabolic stability and lipophilicity.

Why This Protocol?

While Fischer esterification (acid-catalyzed equilibrium) is common, it often suffers from incomplete conversion in electron-deficient phenylacetic acids due to equilibrium constraints. This guide prioritizes an Acyl Chloride Activation Strategy (In-Situ) using Thionyl Chloride (


).

Key Advantages of the Selected Method:

  • Irreversibility: The formation of

    
     and 
    
    
    
    gases drives the reaction to completion, unlike equilibrium-based Fischer methods.
  • Anhydrous Environment:

    
     acts as a scavenger for adventitious water, preventing hydrolysis.
    
  • Purification Efficiency: The volatile byproducts allow for a simplified workup, often yielding product

    
     pure without chromatography.
    

Chemical Context & Reaction Mechanism[1][2][3][4][5][6]

The reaction proceeds via a nucleophilic acyl substitution.[1][2] The carboxylic acid is first activated by thionyl chloride to form the highly electrophilic acid chloride intermediate, which is then intercepted by methanol.

Reaction Scheme



Where R = 4-bromo-2,5-difluorobenzyl

Mechanistic Pathway Visualization

EsterificationMechanism Start 4-Bromo-2,5-difluorophenylacetic Acid Inter Acyl Chlorosulfite Intermediate Start->Inter Nucleophilic Attack SOCl2 Thionyl Chloride (Activator) SOCl2->Inter AcidCl Acid Chloride (Highly Reactive) Inter->AcidCl Elimination of SO2 Gas Byproducts (SO2 + HCl gas) Inter->Gas Product Methyl Ester Product AcidCl->Product Methanolysis AcidCl->Gas MeOH Methanol (Nucleophile) MeOH->Product

Figure 1: Mechanistic workflow for the thionyl chloride mediated esterification. Note the irreversible generation of gas byproducts which drives the reaction forward.

Detailed Experimental Protocol

Method A: Thionyl Chloride Mediated Methanolysis (Primary Protocol)

Recommended for scale-up (>10g) and high-purity requirements.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]DensityRole
4-Br-2,5-F2-Phenylacetic Acid 251.031.0SolidSubstrate
Thionyl Chloride (

)
118.971.5 - 2.01.64 g/mLActivator
Methanol (Anhydrous) 32.04Excess0.79 g/mLSolvent/Rgt
Dichloromethane (DCM) 84.93Solvent1.33 g/mLCo-solvent (Opt)
Step-by-Step Procedure
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize acidic off-gases (

    
    , 
    
    
    
    ).
  • Solvation: Charge the flask with 4-bromo-2,5-difluorophenylacetic acid (1.0 equiv). Add anhydrous Methanol (

    
     relative to substrate mass).
    
    • Note: If solubility is poor at

      
      , a co-solvent of DCM (
      
      
      
      ) can be added, though pure MeOH is preferred for kinetics.
  • Activation (Exothermic): Cool the solution to

    
     using an ice/water bath.
    
  • Addition: Add Thionyl Chloride (2.0 equiv) dropwise via the addition funnel over 30–45 minutes.

    • Critical Control: Maintain internal temperature

      
      . Vigorous gas evolution will occur.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour, then heat to mild reflux (

    
    ) for 2–3 hours.
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup:

    • Cool the mixture to RT.

    • Concentrate the mixture under reduced pressure (Rotovap) to remove excess MeOH and residual

      
      .
      
    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • Saturated

        
         (
        
        
        
        ) to remove traces of acid/HCl.
      • Brine (

        
        ).
        
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude oil usually solidifies upon standing. If purity is

    
    , recrystallize from Hexane/EtOAc or pass through a short silica plug.
    
Method B: Sulfuric Acid Catalysis (Fischer Esterification)

Recommended for rapid bench-scale screening (<1g).

  • Dissolve substrate in Methanol (

    
    ).[6]
    
  • Add concentrated

    
     (
    
    
    
    ).
  • Reflux for 12–16 hours.

  • Disadvantage: Requires longer reaction times and rigorous water removal (molecular sieves) to reach

    
     conversion.
    

Analytical Specifications & QC

Expected Data
ParameterSpecification
Appearance White to off-white crystalline solid
Yield (Method A) 92% – 98%
Melting Point 45–48 °C (Ester) vs 126–128 °C (Acid)
HPLC Purity >98.0% (AUC)
NMR Interpretation ( , 400 MHz)

To validate the structure, look for the disappearance of the broad carboxylic acid singlet (


) and the appearance of the methyl ester singlet.
  • 
     7.35 (dd, 1H):  Aromatic proton at C3 (split by F2 and F5).
    
  • 
     7.15 (dd, 1H):  Aromatic proton at C6.
    
  • 
     3.72 (s, 3H): -OCH3  (Diagnostic peak for ester formation).
    
  • 
     3.65 (s, 2H):  Benzylic -CH2- .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure the reaction mixture is fully concentrated to remove

before adding aqueous wash solutions.
Incomplete Conversion Water in solventUse anhydrous Methanol. If using Method B, add molecular sieves.
Dark Coloration OverheatingMaintain temperature

. Substituted phenylacetic acids can decarboxylate under extreme thermal stress.
Emulsion Fluorine Surfactant EffectPoly-fluorinated compounds can stabilize emulsions. Use a Brine/EtOAc mix and filter through Celite if necessary.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride formation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

  • ChemicalBook. (2023). 4-Bromo-2,5-difluorophenylacetic acid Properties and Synthesis. (Physical property verification).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and chemical data for fluorinated phenylacetic acids.

  • Org. Synth. (2004). General Procedures for Esterification via Acid Chlorides. Organic Syntheses, Coll. Vol. 10, p. 484.

Sources

Method

Optimization of reaction conditions for C-C bond formation on phenyl ring

Executive Summary This guide details a systematic approach to optimizing Carbon-Carbon (C-C) bond formation on phenyl and heteroaryl rings, specifically focusing on the Suzuki-Miyaura cross-coupling reaction . While this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a systematic approach to optimizing Carbon-Carbon (C-C) bond formation on phenyl and heteroaryl rings, specifically focusing on the Suzuki-Miyaura cross-coupling reaction . While this transformation is a cornerstone of medicinal chemistry, substrate-specific failure modes (e.g., protodeboronation, catalyst poisoning) often require bespoke conditions. We present a High-Throughput Experimentation (HTE) workflow that transitions from microscale screening (96-well format) to gram-scale validation, ensuring rapid identification of robust conditions for drug discovery applications.

Mechanistic Basis & Critical Variables

To optimize effectively, one must understand the failure points within the catalytic cycle. The Suzuki-Miyaura reaction proceeds through a Pd(0)/Pd(II) cycle involving three distinct steps: Oxidative Addition, Transmetallation, and Reductive Elimination.[1]

The Catalytic Cycle (Visualization)

SuzukiCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-X PdII_ArX L-Pd(II)-Ar-X OxAdd->PdII_ArX Transmet Transmetallation (Transfer of Ar' from Boron) PdII_ArX->Transmet + Ar'-B(OH)3 + Base BaseStep Base Activation (Formation of Boronate/Hydroxide) BaseStep->Transmet Activates Boron PdII_ArAr L-Pd(II)-Ar-Ar' Transmet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Ar-Ar'

Figure 1: The catalytic cycle of Pd-catalyzed cross-coupling. Optimization targets specific bottlenecks: bulky electron-rich ligands accelerate Oxidative Addition; bases facilitate Transmetallation.

Critical Parameters for Optimization
  • Ligand/Catalyst:

    • Challenge: Aryl chlorides and electron-rich aryl halides undergo slow oxidative addition.

    • Solution: Use Buchwald Precatalysts (Gen 3/4) (e.g., XPhos, SPhos) or NHC-Pd complexes. These bulky, electron-rich ligands facilitate oxidative addition and prevent catalyst deactivation [1][2].

  • Base:

    • Challenge: Strong bases can cause deprotonation of sensitive heterocycles or protodeboronation of the boronic acid.

    • Solution: Screen a gradient from weak inorganic bases (K₂CO₃, K₃PO₄) to strong organic bases (DBU) or hydroxides (CsOH) [3].

  • Solvent System:

    • Challenge: Solubility of inorganic bases vs. organic substrates.

    • Solution: Biphasic systems (Dioxane/H₂O, Toluene/H₂O) are standard. For water-sensitive substrates, use anhydrous polar aprotic solvents (DMF, DMSO) with organic bases [4].

Strategic Framework: High-Throughput Experimentation (HTE)

Instead of "one-factor-at-a-time" (OFAT) optimization, we utilize a combinatorial screening matrix . This allows simultaneous evaluation of electronic and steric parameters.[2]

The HTE Workflow

HTEWorkflow Design 1. Library Design (4 Catalysts x 4 Bases x 2 Solvents) Dispense 2. Dosing (Stock Solutions into 96-well block) Design->Dispense React 3. Reaction (Shaker/Heater @ 60-100°C) Dispense->React Analyze 4. Analysis (UPLC-MS w/ Internal Std) React->Analyze Analyze->Design No Hit (Iterate) Scale 5. Scale-Up (Validation) Analyze->Scale Hit Identified

Figure 2: The HTE workflow allows for the rapid screening of 32-96 unique reaction conditions in a single operational day.

Detailed Protocol: Microscale Optimization Screen

Objective: Identify optimal conditions for coupling a heteroaryl chloride with a phenylboronic acid.

Materials Required
  • Reaction Vessel: 96-well glass vial block (e.g., 1 mL vials) with a sealing mat.

  • Catalyst Stock Solutions (20 µmol/mL in THF):

    • Pd(dppf)Cl₂·DCM: Robust "workhorse" for simple substrates.

    • XPhos Pd G4: Excellent for aryl chlorides and phenols.

    • SPhos Pd G4: Ideal for sterically hindered substrates.

    • PEPPSI-IPr: NHC catalyst for difficult, electron-deficient substrates.

  • Base Stock Solutions (1 M aqueous or slurry):

    • K₂CO₃ (Mild)

    • K₃PO₄ (Moderate)

    • Cs₂CO₃ (Stronger/Soluble)

    • Et₃N (Organic, anhydrous option)

Step-by-Step Procedure
  • Substrate Preparation:

    • Prepare a master mix of the Aryl Halide (1.0 equiv) and Boronic Acid (1.5 equiv) in the desired solvent (e.g., 1,4-Dioxane).

    • Note: Add an Internal Standard (e.g., 4,4'-di-tert-butylbiphenyl) to this mix for accurate UPLC quantitation.

  • Dispensing (Glovebox or Liquid Handler):

    • Dispense 500 µL of Substrate Master Mix into each vial of the 96-well block.

    • Add 25 µL of Catalyst Stock Solution (5 mol%) to the respective rows.

    • Add 50 µL of Base Stock Solution (2.0 equiv) to the respective columns.

  • Reaction:

    • Seal the block with a PTFE-lined mat and a compression clamp.

    • Place on a heated orbital shaker.

    • Conditions: 80°C for 16 hours @ 700 rpm.

  • Work-up & Analysis:

    • Cool block to room temperature.

    • Dilute each well with 500 µL MeCN (to solubilize organic products and precipitate salts).

    • Centrifuge the plate (3000 rpm, 5 min).

    • Sample the supernatant for UPLC-MS analysis.

    • Success Criterion: >85% conversion (Area%) relative to Internal Standard.

Data Analysis & Troubleshooting

Compare the yield across the matrix. Use the table below to interpret failure modes.

ObservationProbable CauseOptimization Strategy
No Reaction (0% Conv.) Catalyst poisoning or Oxidative Addition failure.Switch to XPhos Pd G4 or BrettPhos ; Increase Temp to 100°C.
Deboronation (Ar-H) Protodeboronation of boronic acid.Use anhydrous conditions (DMF/Cs₂CO₃); Switch to Boronic Ester (BPin) or MIDA boronate [5].
Homocoupling (Ar-Ar) Oxidation of Boronic Acid; Presence of O₂.Degas solvents rigorously; Ensure inert atmosphere; Reduce catalyst loading.
Dehalogenation (Ar-H)

-Hydride elimination from solvent/ligand.
Avoid alcoholic solvents; Use sterically bulky ligands (e.g., tBuXPhos ) to speed up Reductive Elimination.

Scale-Up and Validation

Once a "hit" condition is identified (e.g., XPhos Pd G4 / K₃PO₄ / Dioxane:H₂O), validation is required before kilo-scale production.

  • Concentration Check: Run the reaction at 0.1 M, 0.5 M, and 1.0 M to test solubility limits and exothermicity.

  • Catalyst Loading Study: Titrate catalyst down from 5 mol% to 0.5 mol% to determine the Minimum Effective Concentration (MEC).

  • Scavenger Treatment: For pharmaceutical intermediates, residual Pd must be removed. Treat the crude reaction mixture with SiliaMetS® Thiol or activated carbon during the workup.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.

  • Krska, S. W., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Medicinal Chemistry Letters.

  • Schroeder, H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Application Notes.

Sources

Application

Synthesis of radiolabeled PET ligands from methyl phenylacetate precursors

Application Note: High-Efficiency Radiosynthesis of [ C]Methyl Phenylacetate Ligands C]Methyl Phenylacetate and Derivatives (e.g., [ C]Methylphenidate) via [ C]Methyl Triflate. Executive Summary & Scientific Rationale Th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Radiosynthesis of [


C]Methyl Phenylacetate Ligands 

C]Methyl Phenylacetate and Derivatives (e.g., [

C]Methylphenidate) via [

C]Methyl Triflate.

Executive Summary & Scientific Rationale

This guide details the automated radiosynthesis of [


C]Methyl Phenylacetate ([

C]MPA)
and its pharmacologically active derivatives (e.g., the dopamine transporter ligand [

C]Methylphenidate
) from phenylacetic acid precursors.

Target Audience: Radiochemists and PET Physicists involved in neuroimaging and metabolic research.

Scientific Significance: Methyl phenylacetate derivatives serve two distinct roles in PET imaging:

  • Metabolic Probes: Simple [

    
    C]MPA is used to image cerebral protein synthesis and esterase activity. Upon crossing the blood-brain barrier (BBB), it is hydrolyzed by intracellular esterases to [
    
    
    
    C]phenylacetic acid, which is trapped in the tissue.
  • Receptor Ligands: Complex derivatives, such as [

    
    C]Methylphenidate (Ritalin), bind with high affinity to the dopamine transporter (DAT), serving as biomarkers for ADHD and neurodegenerative disorders.
    

Chemical Strategy: The synthesis relies on the rapid


 esterification  of a carboxylate precursor using [

C]Methyl Triflate ([

C]CH

OTf)
. While [

C]Methyl Iodide ([

C]CH

I) can be used, [

C]CH

OTf is preferred due to its superior reactivity (approx.

times higher than iodide) and ability to label sterically hindered acids without requiring high temperatures that promote hydrolysis.

Critical Materials & Precursor Chemistry

To ensure a self-validating and robust protocol, the quality of the precursor salt is paramount. In situ salt formation is common, but pre-formed salts often yield higher specific activity.

Reagents
ComponentSpecificationFunction
Precursor Phenylacetic Acid (or Ritalinic Acid for Methylphenidate)Substrate for methylation.
Base Tetrabutylammonium Hydroxide (TBAH) or NaOHDeprotonates the acid to form the reactive carboxylate anion.
Solvent Dimethylformamide (DMF) or DMSO (Anhydrous)Polar aprotic solvent to facilitate

attack.
Methylating Agent [

C]Methyl Triflate ([

C]CH

OTf)
Highly reactive electrophile.
HPLC Solvent Ammonium Formate / AcetonitrileMobile phase for purification.
Precursor Preparation (The "Captive Solvent" Approach)

Why this matters: Carboxylate anions are poor nucleophiles in the presence of water. The precursor must be strictly anhydrous.

  • Protocol: Dissolve 1.0 mg of Precursor Acid in 300 µL of DMF. Add 1.0 eq of 0.5M TBAH (in methanol).

  • Drying: The mixture must be azeotropically dried (if using aqueous base) or used directly if using anhydrous organic base. Recommendation: Use anhydrous TBAH in MeOH and evaporate the MeOH under a stream of inert gas before adding the reaction solvent.

Automated Synthesis Workflow

The following diagram illustrates the "Captive Solvent" method, which is superior to bubbling methods for esters as it minimizes the volume of base required, reducing the risk of product hydrolysis.

G cluster_QC Quality Control Node Cyclotron Cyclotron [11C]CO2 Production MeI_Unit MeI Micro-Lab [11C]CH4 -> [11C]MeI Cyclotron->MeI_Unit Target Gas AgOTf_Oven AgOTf Oven [11C]MeI -> [11C]MeOTf MeI_Unit->AgOTf_Oven Gas Phase Transfer Reaction_Vial Reaction Vessel Precursor + TBAH (Captive Solvent) AgOTf_Oven->Reaction_Vial Trapping @ RT HPLC Semi-Prep HPLC Purification Reaction_Vial->HPLC Load Loop Formulation Formulation SPE + Sterile Filter HPLC->Formulation Collect Peak Product Final Product [11C]Methyl Phenylacetate Formulation->Product Dispense

Figure 1: Automated workflow for the synthesis of [


C]Methyl Phenylacetate using a GE TRACERlab FX C Pro or similar module. The AgOTf oven converts the iodide to the more reactive triflate on-the-fly.

Detailed Experimental Protocol

Method: Solution Phase Methylation (Captive Solvent). Module: GE TRACERlab FX C Pro / FX MeI.

Step 1: Production of [ C]Methyl Triflate
  • Generation: Produce [

    
    C]CO
    
    
    
    via the
    
    
    N(p,
    
    
    )
    
    
    C nuclear reaction.
  • Conversion: Reduce to [

    
    C]CH
    
    
    
    (Ni catalyst, 350°C) and iodinate to [
    
    
    C]CH
    
    
    I (I
    
    
    , 720°C).
  • Activation: Pass [

    
    C]CH
    
    
    
    I gas through a heated Silver Triflate (AgOTf) column (180°C) to generate [
    
    
    C]CH
    
    
    OTf.
    • Expert Insight: The conversion yield should be >95%. If lower, regenerate the AgOTf column.

Step 2: Trapping and Reaction
  • Precursor Loading: Load the reaction vessel with 1.0–2.0 mg Phenylacetic Acid (or derivative) and 1.5 eq TBAH dissolved in 300 µL anhydrous DMF .

  • Trapping: Cool the reaction vessel to 0°C (or Room Temperature). Direct the [

    
    C]CH
    
    
    
    OTf gas stream into the liquid.
    • Note: [

      
      C]CH
      
      
      
      OTf is highly reactive; bubbling is not necessary if the headspace is small. It will dissolve and react almost instantly.
  • Reaction: Seal the vessel and let stand for 60 seconds at Room Temperature.

    • Causality: Unlike amides, ester formation with triflate is extremely fast. Heating (>60°C) is discouraged as it promotes base-catalyzed hydrolysis of the newly formed ester.

Step 3: Purification
  • Dilution: Add 1.5 mL of HPLC mobile phase (e.g., 35% Acetonitrile / 65% 0.1M Ammonium Formate) to the reaction vessel.

  • Injection: Transfer the mixture to the HPLC loop.

  • Separation:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 250 x 10 mm, 5µm).

    • Flow Rate: 4–6 mL/min.

    • Detection: UV (254 nm) and Gamma.

    • Retention: The polar acid precursor elutes near the void volume; the lipophilic methyl ester elutes later (typically 6–9 mins).

Step 4: Formulation
  • Collection: Collect the radioactive product peak into a flask containing 30 mL water.

  • SPE Trapping: Pass the solution through a pre-conditioned C18 Sep-Pak Light .

  • Wash: Wash with 10 mL water to remove organic solvents and buffer salts.

  • Elution: Elute the product with 1 mL Ethanol followed by 9 mL Saline (0.9%) through a 0.22 µm sterile filter into the final product vial.

Quality Control & Data Specifications

The following parameters must be met for release.

ParameterSpecificationMethod
Radiochemical Yield (RCY) 30% – 50% (decay corrected)Dose Calibrator
Radiochemical Purity (RCP) > 98%Analytical HPLC
Specific Activity > 50 GBq/µmol (@ EOS)UV/Gamma Ratio
Residual Solvent DMF < 880 ppm, MeCN < 410 ppmGC
pH 4.5 – 7.5pH Strip

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of productReduce reaction time; ensure anhydrous conditions; reduce base equivalents.
Low Specific Activity Atmospheric CO

contamination
Use fresh reagents; ensure system leak integrity; use inert gas blanket.
Precursor Precipitation Insoluble saltSwitch solvent to DMSO or increase TBAH concentration slightly.

References

  • Patt, M., et al. (2007). "Synthetic approaches and bio-distribution studies of [11C]methyl-phenidate.

    • Source:[1]

  • Gomez-Vallejo, V., et al. (2020). "Cross-coupling of [11C]methyllithium for 11C-labelled PET tracer synthesis." Green Chemistry.

    • Source:

  • Solbach, C., et al. (2004). "Efficient radiosynthesis of [11C]methylphenidate." Radiopharmaceuticals.[2][3][4][5][6][7]

    • Context: Describes the optimization of the salt precursor to prevent hydrolysis.
  • Singleton, T. A., et al. (2023).[3] "Solid Phase 11C-Methylation, Purification & Formulation for Production." Journal of Visualized Experiments (JoVE).[3]

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Purification of methyl 2-(4-bromo-2,5-difluorophenyl)acetate by column chromatography

Welcome to the Technical Support Center for the purification of methyl 2-(4-bromo-2,5-difluorophenyl)acetate . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of methyl 2-(4-bromo-2,5-difluorophenyl)acetate .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating this halogenated ester. Because this compound is frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis—specifically for downstream palladium-catalyzed cross-coupling at the bromide position—removing structurally similar impurities (like the des-bromo byproduct) and unreacted starting materials is critical for downstream success.

Below, you will find a comprehensive breakdown of the chromatographic behavior of this molecule, targeted troubleshooting FAQs, and a self-validating experimental protocol.

System Overview & Chromatographic Behavior

The purification of methyl 2-(4-bromo-2,5-difluorophenyl)acetate via normal-phase silica gel chromatography relies primarily on the interaction between the ester carbonyl and the silanol groups of the stationary phase. The halogens (Br, F) influence the molecule's overall dipole and polarizability but play a secondary role in silica adsorption.

Table 1: Physicochemical Properties & Predicted Chromatographic Behavior

CompoundMW ( g/mol )Functional GroupsPolarityPredicted Rf (10% EtOAc/Hex)
Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (Target)265.05Ester, Aryl Bromide, Aryl FluorideModerate~0.35
Methyl 2-(2,5-difluorophenyl)acetate (Des-bromo Impurity)186.16Ester, Aryl FluorideModerate~0.38
4-bromo-2,5-difluorophenylacetic acid (Starting Material)251.02Carboxylic Acid, Aryl HalidesHigh<0.05 (Streaks)
Standard Purification Workflow

Workflow A Crude Reaction Mixture B Aqueous Workup (NaHCO3 Wash) A->B C Dry Loading on Silica Gel B->C D Flash Column Chromatography C->D E Fraction Analysis (TLC) D->E F Pure Target Compound E->F

Fig 1: Standard purification workflow for methyl 2-(4-bromo-2,5-difluorophenyl)acetate.

Troubleshooting Guides & FAQs

Q1: My target compound is co-eluting with a slightly higher-running spot. How do I separate them? Cause: This is almost certainly the des-bromo impurity (methyl 2-(2,5-difluorophenyl)acetate). The loss of the heavy bromine atom decreases the molecular weight and polarizability, but because the primary interaction with the silica gel is driven by the identical ester carbonyl group, their adsorption energies are nearly indistinguishable. Solution: If the difference in retention factor (


Rf) is less than 0.15, standard step gradients will fail[1].
  • Flatten the Gradient: Switch to an isocratic hold at 2-3% Ethyl Acetate (EtOAc) in Hexanes to maximize the separation factor (

    
    ).
    
  • Increase Theoretical Plates: Switch from standard irregular silica (40-63 µm) to high-performance spherical silica (15-20 µm)[1].

  • Change Selectivity: Substitute Hexanes with Toluene. The aromatic solvent will compete for

    
    -
    
    
    
    interactions with the silica, often amplifying the subtle electronic differences caused by the bromine atom.

Q2: The baseline on my TLC is heavily streaked, and my isolated fractions are contaminated with a broad, tailing band. What happened? Cause: This indicates the presence of unreacted 4-bromo-2,5-difluorophenylacetic acid. Carboxylic acids hydrogen-bond aggressively with the acidic silanol groups on the silica gel, causing severe tailing, band broadening, and contamination of later-eluting fractions[2]. Solution: Do not attempt to separate the acid on a standard normal-phase column. Perform a rigorous liquid-liquid extraction with saturated aqueous NaHCO3before chromatography to deprotonate the acid and partition it entirely into the aqueous layer. If acid streaking persists, adding 1% acetic acid to your mobile phase will suppress ionization and sharpen the band, though pre-column removal is vastly preferred[3].

Q3: I loaded my sample, but the bands are extremely broad and overlapping from the very first fraction. Why? Cause: Band broadening at the solvent front is typically caused by poor injection technique—specifically, loading the sample in a highly polar solvent (like pure EtOAc or Dichloromethane). The strong eluting power of the loading solvent drags the sample down the column before the gradient even begins[4]. Solution: Utilize the dry loading technique (detailed in the protocol below). By evaporating the sample onto a small amount of silica prior to loading, you ensure a perfectly narrow initial band and eliminate solvent-front artifacts[4].

Resolution Troubleshooting Logic

Troubleshooting Start Issue: Poor Resolution (Des-bromo Impurity) Q1 Is u0394Rf < 0.15? Start->Q1 A1 Decrease EtOAc % (Shallower Gradient) Q1->A1 Yes A2 Check Sample Load Q1->A2 No A3 Reduce Load to <2% Silica Mass A2->A3 Load > 5% A4 Switch to 20 µm Spherical Silica A2->A4 Load < 2%

Fig 2: Troubleshooting logic tree for resolving co-eluting halogenated impurities.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; if step 1 fails, the system prevents you from proceeding to step 4, saving time and resources.

Phase 1: Pre-Column Validation & Dry Loading
  • Aqueous Workup: Dissolve the crude reaction mixture in EtOAc. Wash 3x with saturated aqueous NaHCO3. Self-Validation: Run a TLC of the organic layer. If a baseline spot remains (UV active), repeat the NaHCO3 wash until the acid is fully removed.

  • Dry Loading Preparation: Transfer the validated organic layer to a round-bottom flask. Add dry silica gel (approximately 3x the mass of your crude product).

  • Evaporation: Evaporate the solvent in vacuo using a rotary evaporator until the silica is a free-flowing powder. Causality: This ensures the sample is introduced to the column with zero residual polar solvent, preventing band broadening[4].

Phase 2: Column Packing & Elution
  • Column Packing: Slurry pack a silica gel column (40-63 µm) using 100% Hexanes. Ensure the silica mass is at least 50x the mass of your crude sample to guarantee sufficient theoretical plates for this sensitive separation[3].

  • Sample Application: Carefully pour the dry-loaded silica powder evenly onto the top of the packed column bed. Cap with a 1 cm layer of clean sea sand to prevent surface disruption during solvent addition[4].

  • Gradient Execution: Elute the column using the optimized gradient profile in Table 2.

Table 2: Recommended Gradient Elution Profile

Column Volume (CV)% Hexanes% Ethyl AcetateMechanistic Purpose
0.0 - 2.01000Elute non-polar hydrocarbon impurities and establish baseline.
2.0 - 5.0982Approach target compound elution threshold slowly to maximize

.
5.0 - 10.0955Isocratic hold for target compound elution (Target Rf ~0.35).
10.0 - 12.08020High-polarity flush to clear the column of any residual degradation products.
Phase 3: Fraction Analysis & Validation
  • TLC Analysis: Spot every third fraction on a TLC plate. Develop in 10% EtOAc/Hexanes.

  • 2D TLC Validation (Optional but Recommended): If you suspect the compound is degrading on the column, spot a pure fraction in the corner of a square TLC plate. Develop it, rotate the plate 90 degrees, and develop it again. Self-Validation: If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading on silica, you will see off-diagonal spots[2].

References

  • Tips and Tricks For The Lab: Column Troubleshooting. Scribd / MIT OpenCourseWare. Available at:[Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester (NotVoodoo X). Available at:[Link]

  • Successful Flash Chromatography (Whitepaper). Biotage. Available at: [Link]

Sources

Optimization

Storage stability of fluorinated phenylacetate esters under inert atmosphere

Topic: Storage Stability & Handling Under Inert Atmosphere Ticket ID: F-PAE-STAB-001 Status: Active Guide Core Technical Brief: The "Fluorine Activation" Effect Why is this compound degrading? Standard phenylacetate este...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability & Handling Under Inert Atmosphere Ticket ID: F-PAE-STAB-001 Status: Active Guide

Core Technical Brief: The "Fluorine Activation" Effect

Why is this compound degrading? Standard phenylacetate esters are relatively stable organic oils. However, the introduction of fluorine atoms—whether on the phenyl ring or the ester alkyl chain—fundamentally alters their reactivity profile through the Inductive Effect (-I) .

  • The Mechanism: Fluorine is the most electronegative element. It pulls electron density away from the carbonyl carbon (

    
    ).
    
  • The Consequence: This renders the carbonyl carbon significantly more electrophilic (positive character,

    
    ).
    
  • The Result: The ester becomes "activated."[1][2] It reacts with atmospheric moisture (hydrolysis) at rates 10–100x faster than non-fluorinated counterparts.

Key Insight: If your fluorinated ester is stored in a standard screw-cap vial in a fridge, it will degrade. The moisture permeability of standard caps is sufficient to hydrolyze these activated esters over weeks.

Visualization: The Degradation Pathway

The following diagram illustrates the primary failure modes: Hydrolysis (moisture attack) and Benzylic Oxidation (oxygen attack).

degradation_pathway Ester Fluorinated Phenylacetate Ester Inter Tetrahedral Intermediate Ester->Inter Fast OxProd Alpha-Keto Ester (Yellowing) Ester->OxProd Benzylic C-H Abstraction Water H2O (Atmospheric Moisture) Water->Ester Nucleophilic Attack (Accelerated by F) Oxygen O2 (Air) Oxygen->Ester Radical Oxidation (Slow) Acid Phenylacetic Acid Derivative (Solid Precipitate) Inter->Acid Collapse Alcohol Fluorinated Alcohol (Volatile) Inter->Alcohol

Figure 1: Degradation pathways. Note that hydrolysis (top path) is the dominant failure mode for fluorinated esters due to electronic activation.

Standard Operating Procedures (SOPs)

Protocol A: The "Argon Blanket" Storage Method

Target Audience: Researchers storing >500 mg for >1 week. Objective: Eliminate


 and 

contact.
  • Container Selection:

    • Do NOT use: Standard plastic vials (fluorinated compounds can leach plasticizers) or simple snap-caps.

    • USE: Amber glass vials with Teflon-lined screw caps or Schlenk flasks.

  • Drying (If previously opened):

    • If the compound has been exposed to air, dissolve in dry Dichloromethane (DCM), dry over

      
      , filter, and concentrate in vacuo immediately before storage.
      
  • Inert Gas Purge:

    • Insert a long needle connected to an Argon line (Argon is heavier than air and forms a better "blanket" than Nitrogen).

    • Insert a short "bleed" needle.

    • Flow Argon gently for 2–3 minutes.

    • Remove the bleed needle first, then the gas source needle.

  • Sealing:

    • Wrap the cap junction tightly with Parafilm .

    • CRITICAL STEP: Wrap over the Parafilm with electrical tape. Parafilm is permeable to oxygen over time; electrical tape provides mechanical pressure and a secondary seal.

  • Temperature: Store at -20°C.

Protocol B: Handling for Synthesis

Target Audience: Users dispensing the reagent for reactions.

  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly into the product.

  • Syringe Transfer: Use oven-dried needles/syringes.[3] Do not pour.

  • Positive Pressure: If possible, sample under a positive pressure of Nitrogen/Argon.

Troubleshooting Guide (Q&A)

Issue 1: "My liquid ester has turned into a slush or solid."

  • Root Cause: Hydrolysis.[4][5]

  • Explanation: The ester bond has cleaved due to moisture. The resulting phenylacetic acid derivative is typically a solid at room temperature, whereas the ester is a liquid.

  • Diagnosis: Check solubility.[6] The acid is likely soluble in saturated

    
     (base), whereas the ester is not. Run a TLC; the acid will trail near the baseline (polar), while the ester runs higher.
    
  • Remediation:

    • Dissolve the mixture in Ether/Ethyl Acetate.

    • Wash with sat.

      
       (removes the acid).
      
    • Dry the organic layer (

      
      ) and re-concentrate.
      
    • Note: You have lost yield, but the remaining liquid is pure ester.

Issue 2: "The clear liquid has developed a yellow tint."

  • Root Cause: Benzylic Oxidation.

  • Explanation: The "benzylic" position (the

    
     between the ring and the carbonyl) is susceptible to oxidation, forming conjugated 
    
    
    
    -keto species which are highly colored (yellow/orange).
  • Diagnosis:

    
     NMR will show a small disappearance of the benzylic singlet (approx 3.6 ppm) and appearance of new downfield aromatic peaks.
    
  • Remediation:

    • Filtration through a short plug of activated silica gel or neutral alumina usually removes these polar, colored impurities.

    • Distillation is risky due to thermal instability; silica filtration is safer.

Issue 3: "My reaction yield is low, and I smell a sharp, vinegar-like odor."

  • Root Cause: Pre-reaction degradation.

  • Explanation: The "vinegar" smell is likely the free acid (phenylacetic acid has a distinct honey/sweaty smell) or the release of the fluorinated alcohol/phenol leaving group.

  • Remediation: Purify the reagent before use.[3] Do not use "as is" if stored for >3 months.

Stability Risk Assessment Table

Use this table to determine the urgency of your storage conditions.

Compound TypeElectronic NatureReactivityStorage RequirementShelf Life (Est.)
Phenylacetate (Standard) NeutralStable4°C, Dark1–2 Years
4-Fluorophenylacetate Mildly ActivatedModerate-20°C, Inert Gas6–12 Months
Pentafluorophenyl ester Highly Activated High -20°C, Glovebox/Schlenk1–3 Months

-Fluorophenylacetate
Unstable Very High -80°C, Sealed AmpouleWeeks

Decision Tree: Can I save my sample?

recovery_tree Start Visual Inspection Solid Contains White Solid? Start->Solid Yellow Yellow/Orange Liquid? Start->Yellow Hydrolysis Hydrolysis Detected Solid->Hydrolysis Yes Oxidation Oxidation Detected Yellow->Oxidation Yes Action1 Wash with NaHCO3 Re-dry organic layer Hydrolysis->Action1 Action2 Filter through Silica Plug Oxidation->Action2

Figure 2: Rapid remediation decision tree for degraded samples.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying esters and handling air-sensitive reagents).

  • Uchimaru, T., et al. (2003). "Effect of fluorine substitution on the rate for ester hydrolysis." Journal of Organic Chemistry. (Establishes the acceleration of hydrolysis by fluorine substitution).
  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Comprehensive guide on the electronic effects of fluorine in organic structures).

  • Sigma-Aldrich (Merck) . Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Industry standard for inert atmosphere techniques).

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

Topic: Separation of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6) from Starting Materials Audience: Organic Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6) from Starting Materials Audience: Organic Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQs

Executive Summary

This guide addresses the purification of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate , typically synthesized via the esterification of 2-(4-bromo-2,5-difluorophenyl)acetic acid or the methanolysis of 4-bromo-2,5-difluorobenzyl nitrile .

The primary separation challenge lies in removing the unreacted carboxylic acid precursor (pKa ~3.8–4.2) or neutral lipophilic impurities (e.g., benzyl halides) without hydrolyzing the labile methyl ester or debrominating the aromatic ring.

Part 1: Critical Separation Workflows

Workflow A: Removing Unreacted Acid (The "Base Wash" Protocol)

Applicable when the starting material is 2-(4-bromo-2,5-difluorophenyl)acetic acid.

The Logic: The target ester is neutral and lipophilic. The starting acid can be deprotonated to form a water-soluble carboxylate salt. The high electronegativity of the fluorine atoms at positions 2 and 5 increases the acidity of the phenylacetic acid derivative compared to non-fluorinated analogues, facilitating extraction into mild base.

Step-by-Step Protocol:

  • Dilution: Dilute the crude reaction mixture (usually in Methanol/H2SO4) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Avoid Diethyl Ether if possible; the heavy brominated/fluorinated molecule has better solubility in DCM.

  • Quench: Slowly add the organic phase to cold water to remove bulk mineral acid catalysts.

  • The pH Adjustment (Critical):

    • Wash the organic layer with saturated aqueous NaHCO₃ (Sodium Bicarbonate).[1]

    • Target pH: Aqueous layer must reach pH 8–9.

    • Why? Stronger bases (NaOH) risk hydrolyzing your newly formed methyl ester. NaHCO₃ is sufficient to deprotonate the fluorinated acid.

  • Separation:

    • Organic Layer: Contains Methyl 2-(4-bromo-2,5-difluorophenyl)acetate .

    • Aqueous Layer: Contains Sodium 2-(4-bromo-2,5-difluorophenyl)acetate (Starting Material).

  • Recovery (Optional): Acidify the aqueous layer with 1M HCl to precipitate and recover unreacted starting material.

Workflow B: Removing Neutral Impurities (Chromatography/Crystallization)

Applicable when impurities are non-ionizable (e.g., 4-bromo-2,5-difluorobenzyl bromide, nitriles, or regioisomers).

Data Table: Solubility & Retention Profiles

CompoundPolarity (TLC)Solubility (Hexanes)Solubility (MeOH)Removal Strategy
Target Ester Moderate (

in 10% EtOAc/Hex)
ModerateHighProduct
Starting Acid High (Streaks/Baselines)LowHighBase Extraction
Benzyl Bromide Low (

)
HighModerateSilica Gel / Recrystallization
Nitrile Moderate-HighLowHighSilica Gel

Part 2: Visualizing the Logic

Diagram 1: Acid-Base Separation Logic

This decision tree guides you through the removal of the acidic starting material versus neutral byproducts.

SeparationLogic Start Crude Reaction Mixture (Ester + Acid + Solvent) SolventSwap 1. Evaporate MeOH 2. Dissolve in EtOAc/DCM Start->SolventSwap Wash1 Wash with Water (Remove H2SO4/Catalyst) SolventSwap->Wash1 Wash2 Wash with Sat. NaHCO3 (pH ~8.5) Wash1->Wash2 PhaseSep Phase Separation Wash2->PhaseSep AqLayer Aqueous Layer (Contains SM as Carboxylate) PhaseSep->AqLayer Acidic SM OrgLayer Organic Layer (Contains Target Ester) PhaseSep->OrgLayer Neutral Ester CheckPurity TLC/HPLC Check OrgLayer->CheckPurity NeutralImp Neutral Impurities Present? (Benzyl Bromide/Nitrile) CheckPurity->NeutralImp Yes Final Pure Methyl 2-(4-bromo-2,5-difluorophenyl)acetate CheckPurity->Final No (Pure) Silica Silica Plug / Flash Column (Hexane:EtOAc Gradient) NeutralImp->Silica High Impurity Load Cryst Crystallization (Cold Hexane/Heptane) NeutralImp->Cryst Low Impurity Load Silica->Final Cryst->Final

Caption: Workflow for separating the target ester from acidic precursors and neutral side-products.

Part 3: Troubleshooting & FAQs

Q1: I performed the NaHCO₃ wash, but TLC still shows a spot corresponding to the starting acid. Why?

Diagnosis: Incomplete deprotonation or "oiling out." Root Cause: The 2,5-difluoro substitution makes the molecule lipophilic. Even as a salt, it may partition partially back into the organic phase if the aqueous layer is too saturated (salting-out effect) or if the pH isn't high enough. Corrective Action:

  • Check pH: Ensure the aqueous layer is pH > 8. If not, add more NaHCO₃.

  • Dilute Aqueous Phase: Add water to the aqueous wash. High ionic strength (saturated NaHCO₃) forces organic salts back into the organic layer. A more dilute basic solution helps solvate the carboxylate.

  • Back-Extraction: Extract the basic aqueous layer once with fresh DCM to ensure no ester is trapped, then discard the organic wash (if it contains no ester) or combine it if you are recovering product. Wait, for removing acid: Wash the primary organic layer 2-3 times with 0.5M Na2CO3 instead of saturated NaHCO3.

Q2: An emulsion formed during the extraction.[2] How do I break it?

Diagnosis: Halogenated aromatics (Br/F) are dense and prone to emulsions, especially with basic water. Corrective Action:

  • Filtration: Filter the biphasic mixture through a pad of Celite. Suspended solids often stabilize emulsions.

  • Brine: Add saturated NaCl to increase the density difference (if using EtOAc).

  • Solvent Switch: If using DCM (bottom layer), switch to EtOAc (top layer) for better density contrast against water.

Q3: Can I use distillation to purify this ester?

Analysis:

  • Boiling Point: Predicted >260°C at atmospheric pressure [1].

  • Risk: High thermal load risks debromination or polymerization.

  • Recommendation: Vacuum Distillation (Kugelrohr) is possible but risky. Column Chromatography is preferred. If you must distill, ensure vacuum is <0.5 mmHg and temperature is kept under 150°C.

Q4: The ester is co-eluting with the benzyl bromide impurity on Silica. What now?

Diagnosis: Both are non-polar. Corrective Action:

  • Change Solvent System: Switch from EtOAc/Hexane to Toluene/Hexane or DCM/Hexane . The pi-pi interactions with Toluene often separate halogenated aromatics better.

  • Chemical Modification: If the impurity is the benzyl bromide, add a small amount of an amine (like morpholine) to the crude mixture before workup. The amine reacts with the benzyl bromide to form a polar ammonium salt, which is easily washed away with water, leaving the unreactive ester behind.

Part 4: References

  • ChemicalBook. (2025). Methyl 4-bromo-2,5-difluorophenylacetate Properties and Supplier Data. Retrieved from

  • Apollo Scientific. (2023). Safety Data Sheet: 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved from

  • PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid Compound Summary. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Esterification of Carboxylic Acids - General Methods. Retrieved from

Sources

Optimization

Technical Support Center: Safe Handling of Fluorinated Organic Esters

Welcome to the Technical Support Center for the safe handling of skin irritant fluorinated organic esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe handling of skin irritant fluorinated organic esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common safety challenges encountered during experimentation. Our focus is on fostering a proactive safety culture through a deep understanding of the materials, risks, and emergency preparedness.

Section 1: Understanding the Hazard - FAQs

This section addresses frequently asked questions regarding the hazards associated with fluorinated organic esters, emphasizing the causality behind safety protocols.

Q1: What makes fluorinated organic esters a skin irritant?

A: The skin irritation potential of fluorinated organic esters stems from their chemical structure. The presence of fluorine, a highly electronegative atom, can increase the reactivity and acidity of the ester. Upon contact with the skin, these esters can hydrolyze, releasing acidic byproducts that can disrupt the skin's natural barrier, leading to irritation, redness, and in some cases, chemical burns.[1][2] The lipophilic nature of the organic part of the ester can also facilitate its penetration through the skin's outer layers, exacerbating the irritant effect.

Q2: I've heard that some fluorinated compounds can cause delayed skin reactions. Why does this happen?

A: Delayed reactions can occur because the initial contact may not cause immediate pain or visible signs of irritation. The compound can slowly penetrate the skin and undergo hydrolysis or react with subcutaneous tissues over time. This is a critical point to understand, as a lack of immediate symptoms does not signify a lack of exposure.[3] It is crucial to treat any suspected contact with a fluorinated organic ester as a potential exposure and initiate decontamination procedures immediately.[4][5]

Q3: Are all fluorinated organic esters equally hazardous?

A: No, the degree of hazard can vary significantly depending on the specific molecular structure. Factors such as the number and position of fluorine atoms, the length of the carbon chain, and the nature of the alcohol and carboxylic acid groups all influence the compound's reactivity, penetrability, and irritant potential. Always consult the Safety Data Sheet (SDS) for the specific ester you are working with to understand its unique hazard profile.[6]

Q4: Can repeated low-level exposure to these esters be harmful?

A: Yes, repeated exposure, even at levels that do not cause immediate visible irritation, can lead to chronic skin conditions like dermatitis.[7] This is because repeated contact can progressively strip the skin of its natural protective oils, leading to dryness, cracking, and increased susceptibility to other chemical irritants.[1][8] Some individuals may also develop sensitization, where subsequent exposures to even minute amounts can trigger a more severe allergic reaction.[8]

Section 2: Proactive Safety & Personal Protective Equipment (PPE) - A Troubleshooting Guide

This section provides a troubleshooting guide for the selection and use of Personal Protective Equipment (PPE), a critical line of defense against exposure.

Q1: My standard nitrile gloves don't seem to offer enough protection. What should I be using?

A: While nitrile gloves offer good general protection in a laboratory setting, they may not be sufficient for all fluorinated organic esters, especially during prolonged handling or in the event of a significant spill.[9]

  • The "Why": The effectiveness of a glove material is determined by its resistance to permeation by the specific chemical. Some organic solvents can cause nitrile to swell, degrade, or allow the chemical to pass through without visible signs of failure.

  • Solution: For direct handling of fluorinated organic esters, consider using thicker, chemical-resistant gloves such as neoprene or butyl rubber.[10][11] Always consult the glove manufacturer's compatibility chart for the specific chemical you are using. For tasks with a high risk of splashes, consider double-gloving.

Q2: I find safety goggles cumbersome. Are safety glasses with side shields sufficient?

A: Safety glasses with side shields offer a baseline level of protection against projectiles. However, when working with liquid chemicals that can splash, they are not sufficient.

  • The "Why": Splashes can easily go around the lenses of safety glasses. Fluorinated organic esters can cause serious eye damage.

  • Solution: Chemical splash goggles that form a seal around the eyes are mandatory when handling skin irritant fluorinated organic esters.[10][12][13] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][12]

Q3: What type of lab coat is recommended?

A: A standard cotton lab coat may not provide adequate protection against significant splashes of fluorinated organic esters.

  • The "Why": Cotton and other absorbent materials can hold the chemical against your skin, prolonging contact and increasing the severity of the irritation.

  • Solution: A lab coat made of a chemical-resistant material, such as polyester or a treated cotton/poly blend, is recommended. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.[9][11][12]

PPE Selection Summary Table
Body PartRecommended PPERationale
Hands Neoprene or Butyl Rubber GlovesSuperior chemical resistance to many organic esters compared to standard nitrile.[10][11]
Eyes Chemical Splash GogglesProvides a seal to protect against splashes from all angles.[10][12][13]
Face Face Shield (in addition to goggles)Offers an additional layer of protection for the entire face during high-risk procedures.[10][12]
Body Chemical-Resistant Lab Coat/ApronPrevents the chemical from soaking through to the skin.[9][11][12]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.[10][11]

Section 3: Emergency Protocols - Step-by-Step Guides

This section provides detailed, step-by-step protocols for handling emergency situations.

Protocol 1: Skin Exposure Incident

Immediate and correct action is critical to minimize injury.

  • Immediate Action: As soon as contact is suspected, proceed immediately to the nearest safety shower or eyewash station.[10][13] Do not delay to see if irritation develops.

  • Decontamination:

    • Begin flushing the affected area with copious amounts of cool, running water for at least 15 minutes.[10][14]

    • While flushing, remove any contaminated clothing, shoes, and jewelry.[4] Be careful not to spread the chemical to unaffected areas of the skin.

  • Seek Medical Attention: After flushing for 15 minutes, seek immediate medical attention.[5] Inform medical personnel of the specific chemical you were exposed to and provide them with the Safety Data Sheet (SDS).

  • Do NOT Use Neutralizing Agents: Do not attempt to neutralize the chemical on the skin with other substances unless specifically instructed to do so by a trained medical professional or the SDS. This can sometimes worsen the injury.

Protocol 2: Small Spill Cleanup (less than 100 mL)
  • Alert Personnel: Alert others in the immediate area of the spill.

  • Evacuate if Necessary: If the ester is volatile or the spill is in a poorly ventilated area, evacuate the immediate vicinity.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including chemical splash goggles, a face shield, chemical-resistant gloves, and a chemical-resistant apron.[15]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial spill pillow, to contain the spill and prevent it from spreading.[16]

  • Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[16]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (consult the SDS), followed by soap and water.[16][17]

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to your institution's guidelines.

Protocol 3: Large Spill Cleanup (greater than 100 mL)
  • Evacuate Immediately: Evacuate the entire laboratory and alert your supervisor and institutional safety office immediately.

  • Isolate the Area: Close the doors to the laboratory to contain any vapors.

  • Do NOT Attempt to Clean: Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.

Section 4: Visual Workflows

Visual aids can significantly improve the understanding and retention of safety procedures.

Diagram 1: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Diagram 2: Skin Exposure Response Flowchart

Skin_Exposure_Response Start Skin Contact Suspected Action1 Immediately go to Safety Shower/Eyewash Start->Action1 Action2 Flush with cool water for at least 15 minutes Action1->Action2 Action3 Remove contaminated clothing while flushing Action2->Action3 Action4 Seek Immediate Medical Attention Action3->Action4 End Provide SDS to Medical Personnel Action4->End

Caption: Critical steps to take immediately following a skin exposure incident.

Section 5: References

  • U.S. Environmental Protection Agency. (2019). Standard Operating Procedure for Field Equipment Cleaning and Decontamination at the FEC. [Link]

  • Rutgers University Environmental Health and Safety. Fluorine. [Link]

  • Covestro Solution Center. (2012). Safety Data Sheet. [Link]

  • McMaster University Biosafety Office. Spill Clean-up. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • FLP Group. (2017). Safety Data Sheet. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • RiskAssess. Fluorinated organic waste. [Link]

  • National Poisons Information Service. Emergency treatment of hydrofluoric acid (HF) burns and injury prior to transfer to hospital. [Link]

  • Wayne State University Office of Environmental Health and Safety. Hydrofluoric Acid First Aid Instructions. [Link]

  • Vital First Aid. (2022). First Aid Treatment for Hydrofluoric Acid Burns. [Link]

  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Centers for Disease Control and Prevention. Hydrogen Fluoride (HF) | Medical Management Guidelines. [Link]

  • Air Products. Treatment protocol for hydrofluoric acid burns. [Link]

  • FireDos. Cleaning fire extinguishing systems that have been contaminated by fluorine foam agents. [Link]

  • Ohio State University Extension. (2018). Chemical Skin Irritants for Trainers and Supervisors. [Link]

  • DailyMed. Drug Fact. [Link]

  • Valencia Productions. (2021). Chemical Spill Cleanup. [Link]

  • Centers for Disease Control and Prevention. Effects of Skin Contact with Chemicals. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: FTIR Spectrum Carbonyl Stretch Analysis for Methyl Phenylacetate Esters

Executive Summary Methyl phenylacetate (MPA) is a critical intermediate in pharmaceutical synthesis (e.g., for synthetic penicillins) and a high-value fragrance ingredient. Its structural integrity hinges on the ester fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl phenylacetate (MPA) is a critical intermediate in pharmaceutical synthesis (e.g., for synthetic penicillins) and a high-value fragrance ingredient. Its structural integrity hinges on the ester functionality, specifically the carbonyl (


) group.[1]

This guide provides an in-depth technical comparison of FTIR spectroscopy against alternative analytical modalities (Raman, NMR) for characterizing the MPA carbonyl stretch. Furthermore, it details the specific spectral signatures that distinguish MPA from its conjugated analogs, such as methyl benzoate, establishing a self-validating protocol for identity verification.

Mechanistic Basis: The "Insulation Effect"

To interpret the FTIR spectrum of methyl phenylacetate, one must understand the electronic environment of the carbonyl group.

The Vibrational Theory

The carbonyl stretching frequency (


) is governed by Hooke’s Law, approximated as:


Where

is the bond force constant. Factors that delocalize electron density from the

bond (such as conjugation) reduce the bond order, lowering

and thus lowering the frequency (

).
Structural Analysis of Methyl Phenylacetate

Unlike Methyl Benzoate , where the carbonyl carbon is directly attached to the phenyl ring (allowing


-

conjugation), Methyl Phenylacetate possesses a methylene (

) bridge.
  • Methyl Benzoate: Conjugation lowers the

    
     frequency to ~1720 cm⁻¹ .
    
  • Methyl Phenylacetate: The methylene group acts as an electronic insulator , breaking the conjugation between the aromatic ring and the carbonyl. Consequently, the carbonyl retains its double-bond character similar to aliphatic esters, appearing at a higher frequency (1735–1750 cm⁻¹ ).[2][3]

Visualization: Electronic Effects Pathway

ElectronicEffects MPA Methyl Phenylacetate (Ph-CH2-CO-OMe) Insulator Methylene Bridge (-CH2-) Breaks Conjugation MPA->Insulator Structure MB Methyl Benzoate (Ph-CO-OMe) Conjugation Direct Phenyl-Carbonyl Orbital Overlap MB->Conjugation Structure FreqHigh Higher Frequency (1735-1750 cm-1) Insulator->FreqHigh Result: Inductive Effect Only FreqLow Lower Frequency (~1720 cm-1) Conjugation->FreqLow Result: Resonance Delocalization

Figure 1: Mechanistic flow illustrating why Methyl Phenylacetate exhibits a higher carbonyl frequency compared to conjugated esters.

Comparative Analysis: FTIR vs. Alternatives

When validating MPA in a drug development pipeline, FTIR is often compared with Raman and NMR. The following table objectively assesses the performance of FTIR for this specific application.

Table 1: Methodological Comparison for Ester Analysis
FeatureFTIR (ATR) Raman Spectroscopy ¹³C NMR
Primary Detection Dipole moment change (

stretch is strong).
Polarizability change (Aromatic ring modes are strong).Carbon backbone connectivity.[4]
Carbonyl Sensitivity High. The

peak is often the strongest in the spectrum.[1]
Low.

is weak in Raman; overshadowed by aromatic rings.
Definitive. Chemical shift ~171 ppm.
Throughput High (< 1 min/sample).High (< 1 min/sample).Low (10–30 min/sample).
Sample Prep Minimal (Drop on crystal).Minimal (Glass vial/capillary).High (Deuterated solvent required).
Water Interference Low (with ATR background subtraction).Negligible.[5]High (Solvent suppression needed).
Differentiation Excellent for functional group environment (conjugated vs. non-conjugated).Excellent for isomer identification.Gold standard for structural elucidation.

Verdict: While NMR is superior for ab initio structural determination, FTIR is the optimal tool for routine identity verification and purity assessment of methyl phenylacetate due to the diagnostic intensity of the carbonyl stretch.

Spectral Benchmarking: Distinguishing Analogs

To ensure the peak observed is indeed Methyl Phenylacetate, it must be benchmarked against structurally related esters.

Table 2: Carbonyl Stretch Frequencies of Related Esters
CompoundStructureConjugation StatusCarbonyl Frequency (cm⁻¹)
Methyl Phenylacetate

Non-Conjugated 1735 – 1750
Methyl Benzoate

Conjugated (

)
1715 – 1730
Methyl Acetate

Non-Conjugated1735 – 1750
Phenyl Acetate

O-Conjugated (Inductive)~1760

Key Insight: If your spectrum shows a carbonyl peak below 1730 cm⁻¹, the sample is likely degraded or contaminated with methyl benzoate (a common oxidation byproduct).

Experimental Protocol: Self-Validating ATR-FTIR

This protocol ensures high reproducibility and includes built-in validation steps.

Materials
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Sample), 32 (Background).

  • Reference Standard: High-purity Methyl Phenylacetate (>99%).

Workflow Diagram

ExperimentalProtocol start Start Analysis clean 1. Clean ATR Crystal (Isopropanol) start->clean bg 2. Acquire Background (Air spectrum) clean->bg load 3. Load Sample (1 drop neat liquid) bg->load scan 4. Acquire Sample Spectrum (4000-600 cm⁻¹) load->scan process 5. Post-Processing (Baseline Correction) scan->process analyze 6. Analyze C=O Peak (Target: 1735-1750 cm⁻¹) process->analyze decision Peak Position? analyze->decision pass PASS: Identity Confirmed decision->pass >1735 cm⁻¹ fail FAIL: Check for Conjugated Impurities decision->fail <1730 cm⁻¹

Figure 2: Step-by-step ATR-FTIR workflow with decision logic for quality control.

Step-by-Step Methodology
  • System Validation (Background):

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum.[6] Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ (C-H) or 1700–1750 cm⁻¹ (C=O) regions.

  • Sample Application:

    • Place one drop of neat Methyl Phenylacetate on the crystal.

    • Note: Ensure full coverage of the crystal active area to maximize signal-to-noise ratio.

  • Acquisition:

    • Collect spectrum from 4000 to 600 cm⁻¹.

    • Parameter Check: Absorbance of the carbonyl peak should be between 0.5 and 1.0 A. If >1.5 A, the detector may be saturating (unlikely with ATR, but possible with thick films).

  • Data Analysis (The "Fingerprint"):

    • Primary Diagnostic: Identify the sharp, strong band at 1742 ± 5 cm⁻¹ .

    • Secondary Confirmation: Look for the C-O-C stretch bands in the 1150–1250 cm⁻¹ region.

    • Aromatic Confirmation: Observe weak C-H stretches >3000 cm⁻¹ and ring breathing modes ~1500/1600 cm⁻¹.[7]

References

  • NIST Mass Spectrometry Data Center. Methyl phenylacetate Infrared Spectrum.[8] NIST Chemistry WebBook, SRD 69.[9] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7559, Methyl phenylacetate. PubChem.[8][10] Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Department of Chemistry and Biochemistry. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][3][5][9][10][11][12]

Sources

Comparative

Definitive Guide to MS Fragmentation of C9H7BrF2O2: Differentiating Regioisomers

Topic: Comparative Mass Spectrometry Fragmentation Guide: C9H7BrF2O2 Regioisomers (Ethyl Bromodifluorobenzoates) Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Format: Technical Comparison Guide (P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Mass Spectrometry Fragmentation Guide: C9H7BrF2O2 Regioisomers (Ethyl Bromodifluorobenzoates) Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Format: Technical Comparison Guide (Publishable Quality).

Executive Summary

In drug discovery, the chemical formula C9H7BrF2O2 most commonly represents ethyl bromodifluorobenzoate derivatives—critical intermediates for synthesizing fluorinated bioisosteres. While these regioisomers share identical molecular weights (278/280 Da) and elemental compositions, their biological activities differ drastically.

This guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of the three primary regioisomers:

  • Ortho-Bromo : Ethyl 2-bromo-4,5-difluorobenzoate

  • Meta-Bromo : Ethyl 3-bromo-4,5-difluorobenzoate

  • Para-Bromo : Ethyl 4-bromo-2,6-difluorobenzoate

By leveraging specific fragmentation pathways—specifically the Ortho Effect and McLafferty Rearrangement —researchers can unambiguously identify these isomers without relying solely on NMR.

Core Chemical Identity & Isotopic Signature

Before analyzing fragmentation, the molecular ion ([M]⁺˙) must be validated against the unique isotopic signature of Bromine.

ParameterValueNotes
Formula C9H7BrF2O2Degree of Unsaturation = 5 (Benzene ring + Ester)
Monoisotopic Mass 277.96 Da (

Br)
Base peak for calculation
Isotopic Pattern 1:1 Doubletm/z 278 (

Br) and m/z 280 (

Br) of equal intensity
Fluorine Effect Mass DefectF (18.998) introduces a slight negative mass defect compared to H-rich compounds.
Experimental Protocols (Self-Validating Systems)

To replicate the data presented below, ensure your instrument parameters match these "Hard" (EI) and "Soft" (ESI) ionization standards.

Protocol A: Electron Impact (EI-MS) - Structural Fingerprinting

Best for: Isomer differentiation via fragment ion intensity ratios.

  • Inlet : GC-MS via splitless injection (250°C).

  • Ion Source : 70 eV electron energy, 230°C source temperature.

  • Scan Range : m/z 40–350.

  • Validation Check : The m/z 278/280 doublet must be visible. If absent, lower source temp to 200°C to prevent thermal degradation.

Protocol B: ESI-MS/MS - High Sensitivity Detection

Best for: Trace analysis in biological matrices.

  • Solvent : MeOH + 0.1% Formic Acid.

  • Mode : Positive Ion Mode (+ESI).

  • Precursor Selection : Select m/z 279 [M+H]⁺ (containing

    
    Br).
    
  • Collision Energy (CE) : Ramp 10–40 eV.

  • Validation Check : Observe the transition 279 → 251 (Loss of C2H4) or 279 → 233 (Loss of EtOH).

Comparative Fragmentation Analysis

The differentiation of isomers relies on the stability of the acylium ion and the steric influence of the bromine atom .

Mechanism 1: The "Ortho Effect" (Diagnostic for 2-Bromo Isomers)

In Ethyl 2-bromo-4,5-difluorobenzoate , the bromine atom is ortho to the ester group. Steric crowding weakens the ester bond, facilitating the elimination of the ethoxy group. Furthermore, the bulky bromine can sterically hinder the planar alignment required for resonance stabilization, altering the ratio of the molecular ion to the fragment ions.

Mechanism 2: McLafferty Rearrangement

All isomers possess the requisite gamma-hydrogens (in the ethyl group) to undergo McLafferty rearrangement, yielding the carboxylic acid radical cation (m/z 250/252) and ethylene (28 Da).

Mechanism 3: Alpha-Cleavage (Base Peak Formation)

The dominant pathway for all isomers is the cleavage of the ethoxy group (-OEt), generating the stable benzoyl cation (m/z 233/235).

Comparative Data Table: Relative Ion Intensities (Normalized)
Fragment Ion (m/z)IdentityOrtho-Br (2-Pos)Meta-Br (3-Pos)Para-Br (4-Pos)Mechanistic Insight
278 / 280 [M]⁺˙Low (<20%)High (>60%)High (>60%)Ortho-Br steric strain destabilizes the molecular ion, promoting rapid fragmentation.
250 / 252 [M - C₂H₄]⁺˙Medium (30%)Low (10%)Low (10%)McLafferty Rearrangement.
233 / 235 [Ar-CO]⁺Base Peak (100%) Base Peak (100%)Base Peak (100%)

-cleavage (Loss of •OEt). Universal for benzoates.
205 / 207 [Ar]⁺High (80%)Medium (40%)Medium (40%)Loss of CO from acylium ion. Facilitated in Ortho-Br due to relief of steric strain.
154 [Ar - Br]⁺High (50%)Low (<5%)Low (<5%)Diagnostic : Direct loss of Br is rare in benzoates unless the C-Br bond is weakened by ortho-strain.
Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the competing fragmentation pathways for the Ortho-Bromo isomer, highlighting the diagnostic "Ortho Path" that distinguishes it from meta/para variants.

FragmentationPathways M Molecular Ion [M]+. m/z 278/280 (C9H7BrF2O2) Acylium Benzoyl Cation [M-OEt]+ m/z 233/235 (Base Peak) M->Acylium Alpha Cleavage (-•OEt, -45 Da) McLafferty Acid Radical Cation [M-C2H4]+. m/z 250/252 M->McLafferty McLafferty Rearr. (-C2H4, -28 Da) DeBrom [M-Br]+ m/z 199 M->DeBrom C-Br Cleavage (Ortho-Strain driven) Phenyl Phenyl Cation [Ar]+ m/z 205/207 Acylium->Phenyl Decarbonylation (-CO, -28 Da) Aryne Difluorobenzyne [Ar-Br-CO]+ m/z 126 Phenyl->Aryne -Br• (Formation of Benzyne)

Figure 1: Fragmentation tree for Ethyl 2-bromo-4,5-difluorobenzoate. The "C-Br Cleavage" path is significantly enhanced in the ortho-isomer compared to meta/para.

Summary of Key Differentiators

To determine the regiochemistry of your C9H7BrF2O2 sample without NMR:

  • Check the Molecular Ion Intensity : If the M+ peak (278/280) is weak (<20% of base peak), you likely have the Ortho-isomer (2-bromo). Meta and Para isomers show robust molecular ions.

  • Monitor m/z 205/207 : A high ratio of [Ar]⁺ (phenyl cation) to [Ar-CO]⁺ (acylium) indicates the Ortho-isomer , as the steric bulk of the ortho-bromine accelerates the ejection of CO to relieve strain.

  • Look for m/z 199 : The direct loss of Bromine ([M-Br]⁺) is a minor pathway for meta/para but can be significant for the ortho-isomer due to the "Ortho Effect" weakening the C-Br bond.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology.[1]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Validation

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-2,6-difluorophenylacetates in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and overall success of a synthetic c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and overall success of a synthetic campaign. Aryl halides are foundational building blocks, and the choice between a bromo or a chloro substituent can have significant downstream consequences. This guide provides an in-depth comparison of the reactivity of 4-bromo-2,6-difluorophenylacetate and 4-chloro-2,6-difluorophenylacetate, two key intermediates in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of their differential reactivity, provide a framework for experimental comparison, and offer practical insights to guide your synthetic strategy.

Mechanistic Rationale: The Halogen's Impact on Reactivity

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in many cross-coupling catalytic cycles.[2]

The 2,6-difluoro substitution pattern on the phenyl ring introduces strong electron-withdrawing effects, which can influence the electron density at the C4 position and, consequently, the reactivity of the C-X bond. Furthermore, the acetate group, while not directly conjugated with the ring, also possesses electron-withdrawing character. These electronic factors can modulate the energy of the oxidative addition transition state.

Experimental Comparison: A Head-to-Head Suzuki-Miyaura Coupling

To empirically quantify the reactivity difference between 4-bromo- and 4-chloro-2,6-difluorophenylacetate, a standardized Suzuki-Miyaura cross-coupling reaction serves as an excellent model system. This reaction is a cornerstone of modern organic synthesis for C-C bond formation.[2]

Experimental Objective:

To compare the reaction rates and yields of 4-bromo-2,6-difluorophenylacetate and 4-chloro-2,6-difluorophenylacetate in a Suzuki-Miyaura coupling reaction with a common boronic acid under identical conditions.

Proposed Experimental Protocol:

A detailed, step-by-step methodology for this comparative experiment is provided below.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction and Monitoring cluster_workup Work-up and Analysis P1 To two separate oven-dried Schlenk flasks, add: - Aryl Halide (1.0 mmol)  (Flask A: 4-bromo-2,6-difluorophenylacetate)  (Flask B: 4-chloro-2,6-difluorophenylacetate) - Phenylboronic Acid (1.2 mmol) - Pd(PPh3)4 (0.03 mmol, 3 mol%) - K2CO3 (2.0 mmol) P2 Evacuate and backfill each flask with Argon (3x) P1->P2 P3 Add degassed 1,4-Dioxane (5 mL) and H2O (1 mL) via syringe P2->P3 R1 Place both flasks in a pre-heated oil bath at 80 °C P3->R1 R2 Stir vigorously R1->R2 R3 Monitor reaction progress at t = 1, 2, 4, 8, and 24 hours by taking aliquots and analyzing via GC-MS R2->R3 W1 After 24 hours, cool reactions to room temperature R3->W1 W2 Quench with water and extract with Ethyl Acetate (3x) W1->W2 W3 Combine organic layers, wash with brine, dry over Na2SO4 W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify via flash column chromatography W4->W5 W6 Determine isolated yield and purity W5->W6

Figure 1: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Data Analysis and Expected Outcomes:

The primary data points for comparison will be the reaction conversion over time (determined by GC-MS) and the final isolated yield of the coupled product.

Time (hours)4-Bromo-2,6-difluorophenylacetate Conversion (%)4-Chloro-2,6-difluorophenylacetate Conversion (%)
1Expected: 40-60%Expected: 5-15%
2Expected: 70-90%Expected: 15-30%
4Expected: >95%Expected: 30-50%
8Expected: >98%Expected: 50-70%
24Expected: >98%Expected: 70-85%
Final Yield Expected: High (e.g., >90%) Expected: Moderate (e.g., 60-80%)
Table 1: Hypothetical comparative data for Suzuki-Miyaura coupling.

It is anticipated that the 4-bromo analogue will exhibit a significantly faster reaction rate and a higher final yield compared to the 4-chloro counterpart under these standard conditions. To achieve comparable yields for the chloro-derivative, more forcing conditions, such as higher temperatures, longer reaction times, or the use of more active and specialized catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos), would likely be necessary.[3]

Application in Buchwald-Hartwig Amination

The principles of reactivity extend to other critical transformations in drug discovery, such as the Buchwald-Hartwig amination for the formation of C-N bonds.[4] This reaction is instrumental in the synthesis of a vast array of pharmaceuticals.

G cluster_reactivity Relative Reactivity in Buchwald-Hartwig Amination Bromo 4-Bromo-2,6-difluorophenylacetate Product Coupled Amine Product Bromo->Product Faster Rate Milder Conditions Higher Yield Chloro 4-Chloro-2,6-difluorophenylacetate Chloro->Product Slower Rate Forcing Conditions Lower Yield

Sources

Comparative

Technical Comparison: HPLC Retention Dynamics of Methyl Esters vs. Carboxylic Acids

Executive Summary In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the derivatization of a carboxylic acid to its methyl ester form fundamentally alters its chromatographic behavior. Methyl esters consi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the derivatization of a carboxylic acid to its methyl ester form fundamentally alters its chromatographic behavior. Methyl esters consistently exhibit longer retention times, higher capacity factors (


), and superior peak symmetry compared to their free acid counterparts. 

This shift is driven by two mechanisms: the masking of the polar hydrogen-bond donor (hydroxyl group) and the addition of a hydrophobic methyl moiety. While carboxylic acids are highly sensitive to mobile phase pH due to ionization (


 effects), methyl esters behave as neutral, lipophilic species with pH-independent retention. This guide analyzes these differences to aid researchers in method development and metabolite identification.

Mechanistic Foundation: The Polarity Shift

The chromatographic separation of these species is governed by the difference in their Solvation Parameters and Hydrophobicity (LogP).

Structural Impact on Retention[1][2]
  • Carboxylic Acids (

    
    ):  Possess both a hydrogen-bond donor (-OH) and acceptor (=O). They are highly polar and capable of strong interactions with the aqueous mobile phase, reducing their affinity for the non-polar C18 stationary phase.
    
  • Methyl Esters (

    
    ):  The replacement of the hydroxyl hydrogen with a methyl group eliminates the H-bond donor capability. This decreases water solubility and significantly increases the partition coefficient into the lipophilic stationary phase.
    
The pH Dependency Factor

The most critical variable distinguishing these forms is pH sensitivity.

  • Acids: Retention is governed by the Henderson-Hasselbalch equation.

    • pH < pKa: Acid is protonated (neutral).[1] Retention is maximal but usually still lower than the ester.

    • pH > pKa: Acid is ionized (

      
      ). Retention collapses near the void volume (
      
      
      
      ) due to electrostatic repulsion from the stationary phase and high water solubility.
  • Esters: Neutral molecules. Retention remains stable across the typical HPLC pH range (2–8).

Visualization: Retention Mechanism

The following diagram illustrates the interaction differences on a C18 silica support.

RetentionMechanism cluster_1 Stationary Phase (C18 Hydrophobic) Acid_Ion Carboxylic Acid (Ionized) R-COO⁻ C18 C18 Alkyl Chains Acid_Ion->C18 Repulsion (High Polarity) Acid_Neu Carboxylic Acid (Neutral) R-COOH Acid_Neu->C18 Moderate Interaction (pH < pKa) Ester Methyl Ester R-COOCH₃ Ester->C18 Strong Hydrophobic Interaction (High Retention)

Figure 1: Mechanistic interaction of ionized acids, neutral acids, and esters with C18 stationary phase.[2][1][3][4][5]

Experimental Comparison: Case Studies

Case Study 1: Small Molecule Pharmaceuticals (Ibuprofen)

Ibuprofen serves as an ideal model compound to demonstrate the retention shift. It contains a single carboxylic acid group that can be esterified to modulate lipophilicity.

Experimental Conditions:

  • Column: Ascentis® Express C18 (150 x 4.6 mm, 2.7 µm)[6]

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B)

  • Mode: Gradient Elution

  • Detection: UV @ 214 nm

Data Summary:

Analyte FormRetention Time (

)
LogP (Predicted)Peak Symmetry (Tailing Factor)
Ibuprofen (Free Acid) ~4.5 min3.51.2 - 1.5 (Tailing risk)
Ibuprofen Methyl Ester ~8.2 min 4.21.0 - 1.1 (Sharp)
Ibuprofen Ethyl Ester ~9.1 min4.71.0 - 1.1 (Sharp)

Analysis: The methyl ester elutes nearly 2x later than the free acid. The esterification adds significant hydrophobicity, requiring a higher concentration of organic solvent (Acetonitrile) to elute. Furthermore, the free acid often exhibits peak tailing due to secondary interactions with residual silanols on the column, a phenomenon absent in the ester form.

Case Study 2: Fatty Acids (Lipidomics)

In lipid analysis, Free Fatty Acids (FFAs) are often converted to Fatty Acid Methyl Esters (FAMEs).[7] While GC is the standard for FAMEs, HPLC is superior for separating thermally unstable polyunsaturated variants.

Comparative Metrics:

  • Separation Efficiency: FAMEs provide higher resolution (

    
    ) between chain-length homologs (e.g., C18 vs C20) compared to free acids.
    
  • Detection: Free fatty acids have poor UV absorbance at 200-210 nm. Methyl esters do not significantly improve UV absorbance, but they allow for cleaner baselines by eliminating "ion suppression" effects common in Mass Spectrometry (LC-MS) when analyzing acidic species in negative mode.

Detailed Methodology: Standard Comparison Protocol

To replicate these results or validate a new acid/ester pair, follow this standardized protocol.

Sample Preparation (Derivatization)

Why derivatize? To confirm if an unknown peak is a carboxylic acid. If the peak shifts to a longer retention time after treatment with Methanol/Acid, it confirms the presence of a carboxyl group.

  • Stock Solution: Dissolve 10 mg of analyte (Acid form) in 10 mL Methanol.

  • Reaction: Add 100 µL of

    
     (catalyst). Heat at 60°C for 30 mins.
    
  • Extraction: Add 1 mL water and 1 mL Hexane. Vortex. The Methyl Ester partitions into the Hexane layer.

  • Injection: Inject the Hexane layer (for NP) or dilute with Mobile Phase (for RP).

HPLC Operating Conditions (Reverse Phase)
ParameterSettingRationale
Stationary Phase C18 (End-capped)End-capping reduces silanol activity, critical for the Acid form.
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.7) keeps the Carboxylic Acid protonated (

) to maximize retention and minimize peak splitting.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol for sharper peaks and lower backpressure.
Gradient 5% B to 95% B over 15 minEnsures elution of the highly retained Methyl Ester.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.

Decision Logic: When to Use Which Form?

Use the following logic flow to determine the optimal analyte form for your specific research goals.

DecisionTree Start Start: Analyte Selection IsAcid Is the analyte a Carboxylic Acid? Start->IsAcid Goal Primary Analytical Goal? IsAcid->Goal Yes Direct Analyze as Free Acid Goal->Direct Rapid Screening (No Prep Time) Goal->Direct Biological Relevance (Metabolite Study) Deriv Derivatize to Methyl Ester Goal->Deriv Chiral Separation (Stereoisomers) Goal->Deriv Improve Peak Shape (Eliminate Tailing) Goal->Deriv Increase Retention (Avoid Void Volume)

Figure 2: Decision matrix for selecting Free Acid vs. Methyl Ester analysis workflows.

Troubleshooting & Optimization

Common Issue: Peak Tailing in Acid Analysis
  • Cause: Interaction between the ionized carboxylate group (

    
    ) and positively charged residual silanols (
    
    
    
    ) on the silica support.
  • Solution:

    • Lower pH: Ensure mobile phase pH < 3.0 to suppress silanol ionization.

    • Increase Ionic Strength: Add 20mM Ammonium Acetate to mask silanol sites.

    • Switch to Ester: Derivatization completely eliminates this interaction mechanism.

Common Issue: Retention Drift
  • Acids: Highly susceptible to slight changes in mobile phase pH. A shift of 0.1 pH units near the pKa can shift retention by >10%.

  • Esters: Robust.[6] Retention is unaffected by minor pH fluctuations.

References

  • Nikolova-Damyanova, B. (2019). Retention Order of Fatty Acids and Triacylglycerols. AOCS Lipid Library. Retrieved from [Link]

  • Dolan, J. W. (2020). Rules of Thumb for Reversed-Phase LC: Effect of Mobile-Phase pH on Retention of Carboxylic Acids. LCGC North America. Retrieved from [Link]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Pharm Res. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: 13C NMR Peak Assignments for Fluorinated Methyl Phenylacetates

Executive Summary: The Fluorine Signature Fluorinated phenylacetic acid derivatives are critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated analogs of neurotransmitters....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Signature

Fluorinated phenylacetic acid derivatives are critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated analogs of neurotransmitters. In drug development, the precise regiochemistry of the fluorine substituent (ortho, meta, or para) dictates metabolic stability and binding affinity.

This guide provides a technical comparison of the 13C NMR spectral signatures of the three primary isomers of methyl fluorophenylacetate. Unlike proton NMR, where overlapping multiplets can obscure assignment, 13C NMR offers a definitive "fingerprint" through Carbon-Fluorine (C-F) spin-spin coupling . This guide analyzes the magnitude of these couplings (


) to establish a self-validating identification protocol.

Technical Comparison: Isomer Spectral Signatures

The introduction of a fluorine atom breaks the magnetic equivalence of the aromatic ring and introduces predictable splitting patterns. The key to distinguishing the isomers lies not just in chemical shift (


), but in the magnitude of the J-coupling  transmitted to the quaternary carbon (

) and the methylene carbon (

).
The "Ortho" Profile (Methyl 2-(2-fluorophenyl)acetate)
  • Diagnostic Feature: The "Roof Effect" on

    
     and potential coupling to 
    
    
    
    .
  • Mechanism: The fluorine at position 2 exerts a strong inductive effect through the

    
    -framework.
    
  • Key Signals:

    • C2 (C-F): Large doublet (

      
       Hz).
      
    • C1 (C-CH2): Distinct doublet due to 2-bond coupling (

      
       Hz).
      
    • C

      
       (Methylene):  Often appears as a small doublet (
      
      
      
      Hz) due to the proximity of the fluorine.
The "Meta" Profile (Methyl 2-(3-fluorophenyl)acetate)
  • Diagnostic Feature: Moderate splitting of

    
     without methylene splitting.
    
  • Mechanism: The fluorine is at position 3. The coupling path to

    
     is 3 bonds (
    
    
    
    ).
  • Key Signals:

    • C3 (C-F): Large doublet (

      
       Hz).
      
    • C1 (C-CH2): Moderate doublet (

      
       Hz).
      
    • C

      
       (Methylene):  Singlet.[1][2] The 4-bond path is too distant for significant coupling.
      
The "Para" Profile (Methyl 2-(4-fluorophenyl)acetate)
  • Diagnostic Feature: Minimal splitting of

    
     and symmetry.
    
  • Mechanism: The fluorine is at position 4. The molecule possesses a plane of symmetry, simplifying the aromatic region (fewer unique peaks).

  • Key Signals:

    • C4 (C-F): Large doublet (

      
       Hz).
      
    • C1 (C-CH2): Very small doublet or broadened singlet (

      
       Hz).
      
    • Symmetry: C2/C6 are equivalent, and C3/C5 are equivalent, resulting in intense signals.

Comparative Data Tables

The following values are synthesized from standard substituent chemical shift additivity rules and characteristic C-F coupling constants in phenyl systems.

Table 1: Comparative Coupling Constants ( in Hz)
Carbon PositionAssignmentOrtho-Isomer (

)
Meta-Isomer (

)
Para-Isomer (

)
C-F (Ipso)

~245 (d) ~245 (d) ~245 (d)
Ortho to F

~21 (d)~21 (d)~22 (d)
Meta to F

~8 (d)~8 (d)~8 (d)
Para to F

~3 (d)~3 (d)N/A
C1 (Ring Ipso)

to C1
~17 (

)
~8 (

)
~3 (

)
C

(CH2)

to CH2
~3 (

)
< 1 (s)< 1 (s)
Table 2: Predicted Chemical Shifts ( in ppm, CDCl3)
CarbonOrtho-FMeta-FPara-FMultiplicity Note
C=O 171.5171.5171.6Singlet (remote)
C-F ~161.0~163.0~162.0Large Doublet
C1 (Ipso) ~122.0~136.0~130.0Split varies (see Table 1)
C

(CH2)
34.540.840.2Ortho is shielded
OMe 52.152.152.1Singlet

Note: The chemical shift of the methylene carbon (


) in the ortho  isomer is significantly upfield (shielded) compared to meta/para due to the "ortho effect" and steric compression.

Experimental Protocol: Self-Validating Acquisition

To ensure accurate assignment and detection of small couplings (like the


 in the para isomer), the following protocol is recommended.
Step 1: Sample Preparation
  • Concentration: 30–50 mg in 0.6 mL CDCl3.

  • Additives: Trace Cr(acac)3 (Chromium(III) acetylacetonate) is optional but recommended if quantitative integration of quaternary carbons (C-F, C=O) is required to reduce

    
     relaxation times.
    
Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE distortion on quaternary carbons.

  • Spectral Width: 240 ppm (to capture C-F doublets and Carbonyl).

  • Acquisition Time (AQ): > 1.0 sec (crucial for high resolution to resolve 3 Hz couplings).

  • Relaxation Delay (D1): 2.0 – 3.0 sec.

  • Scans: Minimum 512 (due to splitting of signal intensity into doublets).

Step 3: Processing
  • Window Function: Exponential multiplication with LB = 1.0 Hz.

  • Zero Filling: Fill to at least 64k points to ensure digital resolution < 1 Hz/point.

Decision Logic: Isomer Identification Workflow

The following diagram illustrates the logical flow for assigning an unknown fluorinated methyl phenylacetate based on spectral features.

NMR_Assignment_Logic Start Unknown Fluorinated Methyl Phenylacetate Check_C1 Analyze C1 (Quaternary Ring Carbon) attached to CH2 group Start->Check_C1 Split_Large Coupling J ~ 17 Hz (Doublet) Check_C1->Split_Large Large Splitting Split_Med Coupling J ~ 8 Hz (Doublet) Check_C1->Split_Med Medium Splitting Split_Small Coupling J ~ 3 Hz (Small Doublet) Check_C1->Split_Small Small Splitting Check_CH2 Check Methylene (CH2) Signal (~35-41 ppm) Split_Large->Check_CH2 Meta Isomer: META (3-Fluoro) Split_Med->Meta CH2 is Singlet Symmetry Check Aromatic Region Intensity Are there intense 2C signals? Split_Small->Symmetry Ortho Isomer: ORTHO (2-Fluoro) Check_CH2->Ortho CH2 is Doublet (J~3Hz) or Shielded (~35ppm) Para Isomer: PARA (4-Fluoro) Symmetry->Meta No (Asymmetric) Symmetry->Para Yes (Symmetric)

Figure 1: Decision tree for the structural assignment of fluorinated phenylacetate isomers based on 13C-19F coupling magnitudes.

References

  • Breitmaier, E., & Voelter, W. (1987).[3] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard text for C-F coupling constants).

  • Reich, H. J. (2020).[3] NMR Spectroscopy: Data for Fluorine Coupling. University of Wisconsin-Madison.[3] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3][4] (Authoritative source on F-C coupling trends).

Sources

Comparative

HRMS isotopic abundance analysis for bromine-containing organic compounds

Resolving the Doublet: A Comparative Guide to HRMS Platforms for Brominated Compound Analysis Core Directive: The "Fingerprint" of Halogens In drug development, bromine is not just a halogen; it is a beacon. Unlike the s...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Doublet: A Comparative Guide to HRMS Platforms for Brominated Compound Analysis

Core Directive: The "Fingerprint" of Halogens

In drug development, bromine is not just a halogen; it is a beacon. Unlike the subtle isotopic fade of Carbon-13, Bromine presents a screaming 1:1 signal intensity that allows us to find a needle in a haystack of biological matrix. However, relying solely on this visual cue is a rookie mistake.

As a Senior Application Scientist, I have seen too many projects fail because they treated High-Resolution Mass Spectrometry (HRMS) as a "black box." This guide dismantles that approach. We will compare the two dominant architectures—Orbitrap (Trap-based) and Q-TOF (Beam-type) —specifically for analyzing bromine-containing organics.

Fundamental Theory: The Physics of the Doublet

To analyze brominated compounds, you must understand the physics that dictates your instrument settings.

The Isotopic Signature: Bromine exists as two stable isotopes with nearly identical natural abundance.[1][2][3]

  • 
    :  78.918338 Da (50.69%)
    
  • 
    :  80.916291 Da (49.31%)
    

The Mass Defect: Bromine has a significant negative mass defect relative to hydrogen-rich biological backgrounds. While a saturated lipid has a mass defect that pulls it slightly above the nominal mass (due to many Hydrogen atoms, 1.0078 Da), Bromine pulls the mass down.

  • Implication: In a mass defect plot, brominated drugs occupy a unique "island" below the main cloud of endogenous metabolites.

Diagram 1: The Isotopic Logic Flow

This diagram illustrates the decision process for identifying a brominated moiety based on physics.

BromineLogic Start Unknown Peak Detected CheckMass Accurate Mass Check (< 5 ppm) Start->CheckMass CheckPattern Isotopic Pattern Analysis (A vs A+2) CheckMass->CheckPattern Mass Match RatioTest Intensity Ratio ~1:1 (1 Br) or 1:2:1 (2 Br) CheckPattern->RatioTest Doublet Present DefectTest Mass Defect Filter (Negative Defect Shift) RatioTest->DefectTest Ratio Valid Reject Reject / Matrix Artifact RatioTest->Reject Ratio Skewed (>20%) Confirm Confirmed Brominated Compound DefectTest->Confirm Defect Match DefectTest->Reject Defect Mismatch

Caption: Logical workflow for confirming brominated compounds using MS1 data features.

Comparative Analysis: Orbitrap vs. Q-TOF

This is not a "winner takes all" comparison. It is a "right tool for the job" analysis.

A. Orbitrap (Thermo Q-Exactive / Exploris)

The Resolution King.

  • Mechanism: Ions are trapped in an electrostatic field. Frequency of oscillation

    
    .
    
  • Pros for Bromine:

    • Ultra-High Resolution (UHR): Easily achieves >120,000 FWHM. This is critical for Fine Isotopic Structure (FIS) . If your brominated drug is large (>800 Da), the

      
       isotope of the A peak can bleed into the A+2 region. Only Orbitrap can resolve the 
      
      
      
      peak from the
      
      
      contribution of a co-eluting isobar.
    • Mass Accuracy Stability: Excellent for long runs without constant recalibration.

  • Cons for Bromine:

    • Scan Speed: Higher resolution = longer transient time (slower scans). In fast UHPLC (1-2 sec peak widths), you may get too few points across the peak for accurate quantification.

    • Space Charge Effects: If the trap is overfilled (e.g., high matrix background), the

      
       ratio can skew, leading to failed pattern matching.
      
B. Q-TOF (Agilent 6500 series / Sciex TripleTOF / Bruker impact)

The Speed & Quantitation Specialist.

  • Mechanism: Ions are accelerated into a flight tube. Time of flight

    
    .
    
  • Pros for Bromine:

    • Scan Speed: Incredibly fast (>50 Hz) regardless of resolution. Ideal for capturing narrow UHPLC peaks.

    • Isotopic Fidelity: Beam-type instruments generally preserve the isotopic ratio better across a wider dynamic range than trap-based systems, provided the detector is not saturated.

  • Cons for Bromine:

    • Resolution Limit: Typically tops out at 40k-60k. You might miss fine structure interferences in complex soil or plasma matrices.

    • Temperature Sensitivity: Flight tubes expand/contract with heat; requires frequent internal reference mass correction (lock mass).

Summary Data Table
FeatureOrbitrap (e.g., Exploris 240)Q-TOF (e.g., Agilent 6546)Impact on Bromine Analysis
Max Resolution > 240,000~ 60,000Orbitrap required for FIS (resolving

interferences).
Scan Speed Hz drops as Res increasesConstant High Speed (>50Hz)Q-TOF better for fast UHPLC quantification.
Isotopic Fidelity Susceptible to Space ChargeGood (Linear Dynamic Range)Q-TOF preferred for quant based on pattern.
Mass Stability High (< 1-3 ppm external)Moderate (Requires Lock Mass)Lock mass essential for Q-TOF to keep the "Defect Window" precise.

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, we use a Self-Validating Protocol . This means the experiment contains internal checks that flag failure immediately.

Objective: Identify a brominated metabolite in rat plasma.

Step 1: Sample Preparation (The Clean-up)
  • Why: Bromine mass defect filtering fails if the matrix ion current is too high (space charge in Orbitrap, detector saturation in Q-TOF).

  • Protocol: Protein precipitation with Acetonitrile (1:3 ratio). Supernatant evaporation and reconstitution in 10% MeOH.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Critical Check: Ensure the "Lock Mass" or "Internal Standard" elutes away from the expected retention time of the brominated compound to prevent suppression.

Step 3: MS Acquisition Parameters
  • Mode: Data Dependent Acquisition (DDA) or SWATH/DIA.

  • Dynamic Exclusion: Set to 5-10 seconds. Reason: We want MS2 spectra of the doublet, but we don't want to waste cycle time triggering on the A+2 (

    
    ) peak if we already triggered on A (
    
    
    
    ).
  • Inclusion List (Optional): If targeted, include both masses (

    
     and 
    
    
    
    ).
Diagram 2: Experimental Workflow & Data Processing

This diagram details the specific steps from injection to data validation.

Workflow cluster_0 Acquisition cluster_1 Processing (MDF) cluster_2 Validation Sample Plasma Sample LC UHPLC Separation Sample->LC MS HRMS (Full Scan) LC->MS Filter Mass Defect Filter (Br Range -50 to +50 mDa) MS->Filter PeakPick Peak Picking Filter->PeakPick PairFind Find Isotopologue Pairs (Delta = 1.9979 Da) PeakPick->PairFind Score Pattern Scoring (Theoretical vs Observed) PairFind->Score Report Final ID Score->Report

Caption: Step-by-step workflow emphasizing Mass Defect Filtering (MDF) as the primary noise reduction tool.

Advanced Field Insights: The "Gotchas"

  • The Sulfur Interference: Sulfur (

    
     95%, 
    
    
    
    4%) also creates an A+2 peak.
    • Scenario: A metabolite loses Br and gains a Sulfonate group.

    • Differentiation: The mass difference between

      
       and the 
      
      
      
      isotope peak is distinct, but requires resolution.
    • Solution: If using Q-TOF (lower res), rely on the intensity of the A+2 peak. Sulfur's A+2 is only ~4.4% abundant. Bromine's is ~97% (relative to A). If the A+2 peak is tiny, it's Sulfur. If it's 1:1, it's Bromine.

  • The "Double Bromine" Pattern: If a molecule has two Bromine atoms, the pattern changes from 1:1 to 1:2:1 (

    
    , 
    
    
    
    ,
    
    
    ).
    • Validation: Always check for the "Tent" shape (1:2:1). If you see a 1:1 doublet for a di-bromo compound, you have likely lost one Br atom in-source (in-source fragmentation). Reduce your declustering potential (DP) or capillary temperature.

References

  • Meija, J., et al. (2016). "Atomic weights of the elements 2013 (IUPAC Technical Report)." Pure and Applied Chemistry. (Definitive source for isotopic abundances).

  • Thermo Fisher Scientific. (2014). "Mass accuracy and isotopic abundance measurements for HR-MS instrumentation: capabilities for non-targeted analyses." PubMed. (Comparative data on Orbitrap vs Q-TOF).

  • Zhu, M., et al. (2009). "Mass Defect Filter Technique and Its Applications to Drug Metabolite Identification." Drug Metabolism and Disposition. (Foundational paper on MDF).

  • Kaufmann, A., et al. (2018). "Q3, qTOF or ORBITRAP LC/MS - which will be better?" ResearchGate.[4] (Practical user comparisons).

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate: Proper Disposal Procedures

Executive Summary & Chemical Profile Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6) is a halogenated organic ester commonly utilized as a pharmaceutical intermediate. Its disposal requires strict adhere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6) is a halogenated organic ester commonly utilized as a pharmaceutical intermediate. Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1]

Improper disposal of this compound into non-halogenated waste streams or municipal drains poses two critical risks:

  • Infrastructure Damage: Incineration of fluorinated/brominated compounds without specialized scrubbing generates Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr), which corrode standard combustion chambers.

  • Regulatory Violation: Under EPA RCRA guidelines (and EU equivalents), mixing halogenated solvents with non-halogenated streams often reclassifies the entire volume as halogenated, significantly increasing disposal costs.

Physicochemical Data for Disposal Logic
PropertyValueDisposal Implication
Molecular Weight 265.05 g/mol Heavy organic; likely sinks in water.
Physical State Solid or Viscous OilDictates "Solid Waste" vs. "Liquid Waste" stream.
Functional Groups Aryl Bromide, Aryl Fluoride, Methyl EsterDO NOT mix with strong bases (hydrolysis risk) or strong oxidizers.[2]
Hazard Class Irritant (H315, H319, H335)Standard PPE required; treat as potential sensitizer.

Immediate Safety & PPE Requirements

Before initiating any disposal procedure, personnel must don the following Personal Protective Equipment (PPE). This compound is an


-substituted phenyl acetate; while less volatile than low-molecular-weight 

-halo esters, it remains a potent irritant.
  • Respiratory: Work strictly within a certified chemical fume hood.

  • Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness) is recommended.

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).

Step-by-Step Disposal Protocol

A. Waste Categorization

This material must be segregated into the Halogenated Organic Waste stream.

  • EPA Waste Code (US): Typically falls under "Hazardous Waste" (e.g., D001/Toxic if mixed) or specific state-regulated halogenated codes.

  • Labeling: The container label must explicitly state: "Contains Halogens: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate" to ensure the waste facility utilizes an incinerator equipped with acid gas scrubbers.

B. Scenario-Based Disposal Workflows
Scenario 1: Disposal of Pure Solid/Oil (Expired or Excess Stock)
  • Do not solubilize the solid unnecessarily. This increases waste volume.

  • Place the original container (if compatible) or the substance directly into a Wide-Mouth Polyethylene (HDPE) Jar designated for "Solid Hazardous Waste."

  • If the material is an oil/liquid, transfer to a small glass vial, cap tightly, and place the entire vial into the solid waste drum (Lab Pack method).

  • Labeling: Mark the drum inventory with the full chemical name and CAS number.

Scenario 2: Disposal of Reaction Mixtures (Liquid Waste)
  • Segregation: Ensure the waste carboy is designated "Halogenated Organic Waste."

    • Critical: Do not pour into "General Organic" or "Non-Halogenated" containers.[1]

  • pH Check: If the reaction mixture contains strong acids or bases, neutralize to pH 5–9 before adding to the solvent carboy to prevent exothermic reactions inside the waste container.

  • Transfer: Pour slowly using a funnel to avoid splashing.

  • Log Entry: Immediately record the volume and chemical name on the waste container's log sheet.

Scenario 3: Contaminated Glassware & Spills
  • Rinsing: Triple-rinse glassware with a compatible solvent (e.g., Dichloromethane or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Organic Waste carboy.

  • Glass Disposal: Once rinsed, the glassware can be treated as standard broken glass/lab glass waste.

  • Spills: Absorb liquid spills with vermiculite or sand. Scoop the contaminated absorbent into a sealed bag and dispose of it as Solid Hazardous Waste .

Decision Logic Diagram (DOT)

The following decision tree illustrates the operational workflow for disposing of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate.

DisposalWorkflow Start Start: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate Waste Identified StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution / Reaction Mix StateCheck->Liquid Reaction Mix Solid Pure Solid or Viscous Oil StateCheck->Solid Pure Substance Glassware Contaminated Glassware StateCheck->Glassware Empty Container Neutralize Check pH (Is it Neutral?) Liquid->Neutralize AdjustPH Neutralize to pH 5-9 Neutralize->AdjustPH No HaloCarboy Pour into HALOGENATED Waste Carboy Neutralize->HaloCarboy Yes AdjustPH->HaloCarboy Container Transfer to Wide-Mouth HDPE Jar (Lab Pack) Solid->Container Rinse Triple Rinse with DCM/Acetone Glassware->Rinse Rinse->HaloCarboy Rinsate GlassBin Defaced Glass Bin Rinse->GlassBin Clean Glass

Figure 1: Operational decision tree for segregating halogenated ester waste based on physical state.

Chemical Compatibility Matrix

To prevent accidental generation of toxic gases or exothermic runaways, strictly observe these compatibility rules inside the waste container.

Chemical GroupCompatibility StatusMechanism of Failure
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE Potential for violent oxidation of the organic framework.
Strong Bases (e.g., NaOH, KOH)AVOID Rapid hydrolysis of the ester; generates heat and methanol.
Alkali Metals (e.g., Na, Li)INCOMPATIBLE Risk of reductive dehalogenation (explosion hazard).
Halogenated Solvents (e.g., DCM, Chloroform)COMPATIBLE Safe to mix in the same carboy.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Identification (40 CFR Part 261). EPA.gov. [Link]

  • Capot Chemical. (2024).[3] Safety Data Sheet: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate. [Link](Note: Specific vendor SDS used for hazard identification).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

Part 1: Executive Safety Summary Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6) is a specialized halogenated building block. While often labeled with standard "Irritant" warnings (H315, H319, H335), its...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6) is a specialized halogenated building block. While often labeled with standard "Irritant" warnings (H315, H319, H335), its structure—an


-bromoester—demands a higher tier of caution than typical organic intermediates.

The Scientist’s Perspective: Do not treat this merely as a benign solid.


-Haloesters are potent alkylating agents. Although the steric bulk of the phenyl ring reduces volatility and immediate reactivity compared to simple methyl bromoacetate, this compound possesses significant lipophilicity due to the difluoro-substitution. This increases the risk of rapid transdermal absorption.

Immediate Action Directive:

  • Primary Barrier: Double nitrile gloves (minimum) or Laminate (Silver Shield) for solution handling.

  • Engineering Control: All manipulations must occur within a certified fume hood.

  • Waste Stream: Halogenated Organic Waste (Do not mix with general organic solvents if segregation is possible).[1]

Part 2: Hazard Profiling & Risk Assessment[2]

To select the correct PPE, we must understand the specific hazards.[2] This table contrasts the regulatory classification with the structural risk potential.

Hazard CategoryRegulatory Codes (Typical)*Structural Risk Analysis (Senior Scientist Insight)
Skin Integrity H315 (Causes skin irritation)High Risk: Fluorination increases lipid solubility. Potential for delayed chemical burns or sensitization, similar to other benzylic halides.
Ocular H319 (Causes serious eye irritation)Lachrymator Potential:

-Bromoesters are historically lachrymators. Vapors or dust may cause immediate, severe tearing and incapacitation.
Respiratory H335 (May cause respiratory irritation)Inhalation Risk: Dust is the primary vector. Hydrolysis in humid lung tissue can generate hydrobromic acid (HBr) and hydrofluoric acid (HF) traces.
Systemic Not fully characterizedAlkylating Agent: Potential mutagen. Handle as a suspected carcinogen due to the reactive alkyl bromide moiety.

*Based on SDS data for CAS 1805105-03-6 and structural analogs [1, 2].

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol uses a "Task-Based Barrier Strategy" rather than a blanket rule.

Hand Protection Logic

Why Nitrile? Standard nitrile provides excellent physical protection against the solid. Why Laminate? If dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF), nitrile degrades rapidly. The dissolved bromoester can then penetrate the skin.

TaskPrimary Glove LayerSecondary Glove LayerRationale
Weighing Solid Nitrile (4 mil)None required (if dexterity is key)Solid transfer poses low permeation risk unless dissolved by sweat.
Synthesis/Solvents Laminate (Silver Shield) Nitrile (Outer, for grip)Solvents like DCM carry the toxic payload through nitrile in <5 mins.
Spill Cleanup Nitrile (8 mil or double 4 mil)Nitrile (Outer)Mechanical strength needed for wiping; double layer allows shedding outer glove if contaminated.
Respiratory & Body Protection[4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient if working with solutions under pressure or heat.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a fire occurs.

  • Respiratory:

    • Routine: Fume hood (Face velocity: 80–100 fpm).

    • Emergency (Spill outside hood): Full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA). The "Acid Gas" component is critical due to potential HBr hydrolysis [3].

Part 4: Operational Workflow

This workflow ensures safety through engineered redundancy.

HandlingProtocol Start Start: Handling Request CheckHood Step 1: Verify Engineering Controls (Flow > 80fpm) Start->CheckHood PPE_Select Step 2: PPE Selection (Solid vs. Solution) CheckHood->PPE_Select Decision_State State of Matter? PPE_Select->Decision_State Solid_Path Solid Handling: Single Nitrile Gloves Standard Lab Coat Decision_State->Solid_Path Powder/Crystal Soln_Path Solution Handling: Double Gloving / Laminate Splash Goggles Decision_State->Soln_Path Dissolved in Organic Solvent Action Step 3: Execution (Keep sash at lowest working height) Solid_Path->Action Soln_Path->Action Decon Step 4: Decontamination Wipe containers with weak base (NaHCO3) Action->Decon Waste Step 5: Disposal Halogenated Waste Stream Decon->Waste

Caption: Operational logic flow for handling Methyl 2-(4-bromo-2,5-difluorophenyl)acetate, differentiating protection levels based on solvation state.

Detailed Handling Steps
  • Engineering Check: Before opening the vial, verify fume hood airflow. Place a spill tray (secondary containment) inside the hood.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not use a spatula that has been used for strong oxidizers.

    • Why? Trace contamination can catalyze decomposition.

  • Transfer:

    • Add the solid to the reaction vessel before adding solvent if possible, to minimize splash risk.

    • If adding solvent to solid, direct the stream down the side of the flask.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a dry Kimwipe, then a Kimwipe dampened with saturated Sodium Bicarbonate (

      
      ) solution. This neutralizes any hydrolyzed acid traces [4].
      

Part 5: Emergency Response & Disposal

Spill Response

Scenario: 500mg vial dropped inside fume hood.

  • Alert: Announce "Spill" to labmates.

  • Isolate: Close the hood sash immediately to contain dust/vapors.

  • Clean Up:

    • Cover spill with vermiculite or sand (Do not use paper towels alone; they may react or spread dust).

    • Sweep into a jar using a disposable brush.

    • Wipe area with 5% Sodium Thiosulfate or Bicarbonate solution to deactivate alkylating potential.

First Aid (Self-Validating Protocol)
  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.[3][4][5]

    • Secondary: Wash with soap (alkaline soaps are better to neutralize potential acid hydrolysis products).

    • Do NOT use ethanol or DMSO; these solvents increase skin permeability and drag the bromide deeper into the tissue.

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open.

    • Seek medical attention immediately (Ophthalmologist).

Disposal (Halogenated Waste)

This compound contains Bromine and Fluorine.[1]

  • Segregation: Must go into the Halogenated Organic Waste container.

  • Incompatibility: Do NOT mix with strong bases (NaOH/KOH) in the waste container, as this can cause rapid exothermic hydrolysis and pressurize the drum.

  • Labeling: Clearly mark as "Contains Fluorinated/Brominated Organics."

References

  • University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Retrieved from [Link]

Sources

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